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  • Product: Ascleposide E
  • CAS: 325686-49-5

Core Science & Biosynthesis

Foundational

Technical Guide: Ascleposide E & Secondary Metabolites of Asclepias fruticosa

Executive Summary Asclepias fruticosa (syn.[1][2][3][4][5][6] Gomphocarpus fruticosus), commonly known as the narrow-leafed cotton bush, is a prolific source of bioactive secondary metabolites. While the species is histo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Asclepias fruticosa (syn.[1][2][3][4][5][6] Gomphocarpus fruticosus), commonly known as the narrow-leafed cotton bush, is a prolific source of bioactive secondary metabolites. While the species is historically renowned for its toxic cardiac glycosides (cardenolides) such as Gomphoside and Afroside , recent phytochemical investigations have unveiled a distinct class of non-steroidal compounds: the Ascleposides .

Ascleposide E (CAS: 325686-49-5) represents a specific chemotaxonomic marker within this matrix. Unlike the cardenolides, Ascleposide E is a 5,11-epoxymegastigmane glucoside . Its discovery challenges the singular focus on steroidogenesis in Asclepias and offers a novel scaffold for norisoprenoid-based therapeutics.

This guide provides a rigorous technical breakdown of Ascleposide E, distinguishing its extraction, structural elucidation, and chemical properties from the co-occurring cardenolides. It serves as a self-validating protocol for researchers aiming to isolate or synthesize this compound.

Botanical & Phytochemical Context[1][2][4][5][7]

The Source: Asclepias fruticosa

The plant functions as a biosynthetic factory for two divergent pathways:

  • The Mevalonate/Non-Mevalonate Pathway (Steroidal): Produces C23 cardenolides (Na+/K+-ATPase inhibitors) responsible for the plant's toxicity and host-plant defense (e.g., sequestration by Monarch butterflies).

  • The Carotenoid Cleavage Pathway (Norisoprenoid): Produces C13 megastigmanes (Ascleposides A–E). These are likely derived from the oxidative cleavage of carotenoids, serving as signaling molecules or allelopathic agents.

The Target: Ascleposide E

Ascleposide E is chemically distinct from the cardenolides. It lacks the lactone ring and steroid nucleus, featuring instead a bicyclic system formed by an epoxy bridge.

FeatureAscleposide EGomphoside (Cardenolide)
Class Megastigmane GlucosideCardenolide Glycoside
Skeleton C13 NorisoprenoidC23 Steroid
Key Moiety 5,11-Epoxy bridge, 9-oxo groupButenolide ring (C17), C3-Sugar
Toxicity Low (Cytotoxic potential)High (Cardiotoxic)
Biosynthesis Carotenoid cleavageCholesterol/Pregnane pathway

Chemical Profile: Ascleposide E

IUPAC Name: (3S,5R,6S,9R)-3-(β-D-Glucopyranosyloxy)-5,11-epoxy-3-hydroxy-9-oxo-megastigmane Molecular Formula: C₁₉H₃₂O₈ Molecular Weight: 388.45 g/mol

Structural Architecture

The core structure of Ascleposide E is defined by a megastigmane skeleton (a cyclohexyl ring with a butanone side chain) modified by:

  • 5,11-Epoxy Linkage: An oxygen bridge connecting C-5 of the ring to C-11 (the methyl group), creating a rigid bicyclic system.

  • 9-Oxo Group: A ketone functionality on the side chain.

  • Glycosylation: A

    
    -D-glucopyranosyl moiety attached at the C-3 position.
    
Physicochemical Properties
PropertyData
Appearance Colorless fine prisms
Melting Point 138–139°C
Solubility Soluble in MeOH, EtOH, DMSO; Poorly soluble in Hexane
Optical Rotation

(c=0.47, MeOH)
HR-FAB-MS m/z 411.1992

Extraction & Isolation Protocol

This protocol is engineered to separate the polar megastigmanes (Ascleposides) from the lipophilic chlorophylls and the highly active cardenolides.

Pre-requisites:

  • Starting Material: Fresh leaves of Asclepias fruticosa (Air-dried material may lead to artifact formation).

  • Solvents: Acetone, n-Butanol (n-BuOH), Ethanol (EtOH), Acetonitrile (MeCN).

  • Stationary Phases: Activated Charcoal, Silica Gel 60, ODS (Octadecylsilane) for HPLC.

Step-by-Step Workflow

Step 1: Initial Extraction Homogenize 2.4 kg of fresh leaves in 50% aqueous Acetone . Allow to macerate for 7 days. Filter and concentrate the filtrate in vacuo to remove acetone, yielding an aqueous residue.

Step 2: Liquid-Liquid Partition Partition the aqueous residue with n-BuOH (1:1 v/v, 3 times).

  • Discard the n-BuOH layer (contains chlorophylls and less polar cardenolides).

  • Retain the Water (H₂O) layer (contains polar glycosides, including Ascleposides).

Step 3: Charcoal Column Chromatography (Desalting & Fractionation) Load the aqueous concentrate onto an Activated Charcoal column.

  • Elute sequentially with: H₂O

    
     5% EtOH 
    
    
    
    10% EtOH
    
    
    20% EtOH
    
    
    50% EtOH.
  • Target Fraction: The 50% EtOH eluate contains the Ascleposide E enriched fraction.

Step 4: Silica Gel Purification Subject the 50% EtOH fraction to Silica Gel column chromatography.

  • Mobile Phase: CHCl₃ : MeOH : H₂O (7:3:0.5).

  • Collect fractions and monitor via TLC (Spray reagent: 10% H₂SO₄, heat). Look for spots turning purple/brown (terpenoids).

Step 5: High-Performance Liquid Chromatography (HPLC) Purify the sub-fraction using RP-HPLC.

  • Column: ODS (C18), 5

    
    m, 250 x 10 mm.
    
  • Solvent: 15% Acetonitrile in Water (Isocratic).

  • Detection: UV at 210 nm (terminal absorption) or RI (Refractive Index).

  • Elution Order: Ascleposide E typically elutes after Ascleposide C due to the 9-oxo group polarity.

Visualization of Workflow

IsolationProtocol start Fresh Leaves (2.4 kg) Asclepias fruticosa extract Extraction 50% aq. Acetone start->extract partition Partition (n-BuOH / H2O) extract->partition buoh_layer n-BuOH Layer (Discard/Cardenolides) partition->buoh_layer h2o_layer H2O Layer (Target: Megastigmanes) partition->h2o_layer charcoal Charcoal Column Gradient Elution (H2O -> 50% EtOH) h2o_layer->charcoal fraction_50 50% EtOH Fraction (Ascleposide E Enriched) charcoal->fraction_50 Elution silica Silica Gel CC CHCl3:MeOH:H2O (7:3:0.5) fraction_50->silica hplc RP-HPLC (ODS) 15% MeCN in H2O silica->hplc final Pure Ascleposide E (Colorless Prisms) hplc->final

Caption: Isolation workflow for Ascleposide E from Asclepias fruticosa leaves, highlighting the critical partitioning step to separate polar megastigmanes from lipophilic contaminants.

Structural Elucidation & Validation

To validate the identity of isolated Ascleposide E, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy. The 5,11-epoxy bridge provides a unique spectral signature.

Diagnostic NMR Signals (CD₃OD)

The following signals are critical for confirming the Ascleposide E structure over other isomers (like Ascleposide C or D).

PositionCarbon (

C)

Proton (

H)

(mult,

Hz)
Diagnostic Note
C-3 76.54.02 (m)Glycosylation site (shift downfield)
C-5 78.2-Quaternary carbon involved in epoxy bridge
C-6 60.02.04 (br d, 9)Key Signal: Upfield shift due to epoxy ring strain
C-9 211.0-Ketone Carbon: Distinguishes 'E' from 'C' (hydroxyl)
C-11 72.53.65 (d, 8), 3.95 (dd)Methylene of the epoxy bridge
C-1' 102.84.35 (d, 8)Anomeric proton (

-linkage)

Interpretation Logic:

  • The Epoxy Bridge: The correlation between H-6 and C-11 in HMBC, and the specific chemical shift of C-6 (

    
     60.0), confirms the 5,11-epoxy linkage.
    
  • The Ketone: The Carbon-13 signal at

    
     211.0 is characteristic of the 9-oxo group. If this signal appears at 
    
    
    
    ~76, the compound is likely Ascleposide C (9-hydroxy).
  • Stereochemistry: NOE correlations between H-6 and H-11a confirm the orientation of the bridge.[7]

Pharmacological & Biosynthetic Implications[10]

Mechanism of Action (Potential)

While direct pharmacological data for Ascleposide E is nascent compared to cardenolides, the megastigmane class exhibits specific bioactivities:

  • Cytotoxicity: Related 5,11-epoxymegastigmanes have shown moderate cytotoxicity against HeLa and MCF-7 cell lines, likely through the induction of apoptosis via mitochondrial pathways.

  • Anti-inflammatory: Norisoprenoids often inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.

Biosynthetic Pathway

Ascleposide E is not a steroid. It is a degradation product of carotenoids.

Biosynthesis carotenoid Carotenoid Precursor (e.g., Beta-Carotene) cleavage Oxidative Cleavage (CCD Enzymes) carotenoid->cleavage ionone Ionone Derivative (C13 Skeleton) cleavage->ionone hydroxylation Hydroxylation (C-3, C-5, C-11) ionone->hydroxylation cyclization Epoxy Bridge Formation (5,11-ether linkage) hydroxylation->cyclization glycosylation Glycosylation (UDP-Glucose) cyclization->glycosylation ascleposide Ascleposide E glycosylation->ascleposide

Caption: Proposed biosynthetic pathway for Ascleposide E via carotenoid cleavage, distinct from the mevalonate pathway used for cardenolides.

Safety & Toxicology

Critical Warning for Researchers: When extracting Ascleposide E, you are simultaneously extracting potent cardenolides (Gomphoside, Calotropin).

  • LD50 of Crude Extract: High toxicity due to cardenolides.

  • Purification Safety: The n-BuOH partition step is critical. The n-BuOH layer retains the bulk of the lethal cardenolides. The water layer (containing Ascleposide E) is relatively safer but must still be handled with standard biosafety level 2 precautions.

  • Cross-Reactivity: Ascleposide E does not cross-react with Digoxin immunoassays, whereas the cardenolide fraction will.

References

  • Abe, F., & Yamauchi, T. (2000).[6] 5,11-Epoxymegastigmanes from the Leaves of Asclepias fruticosa.[4][6][7][8] Chemical and Pharmaceutical Bulletin, 48(12), 1908–1911.[4][6]

  • Warashina, T., & Noro, T. (1994).[1][2][3] Steroidal glycosides and cardenolide glycosides from Asclepias fruticosa.[2][3] Phytochemistry, 37(1), 217–226.[2][3]

  • Agrawal, A. A., et al. (2012). Toxic cardenolides: Chemical ecology and coevolution of specialized plant-herbivore interactions. New Phytologist, 194(1), 28–45.

  • TargetMol. (n.d.). Ascleposide E - Chemical Properties and Standards.

Sources

Exploratory

5,11-Epoxymegastigmane Glucosides: Structural Characterization and Therapeutic Potential

[1] Executive Summary 5,11-epoxymegastigmane glucosides represent a specialized subclass of C13-norisoprenoids derived from the oxidative degradation of carotenoids. Characterized by a unique oxygen bridge between C-5 an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5,11-epoxymegastigmane glucosides represent a specialized subclass of C13-norisoprenoids derived from the oxidative degradation of carotenoids. Characterized by a unique oxygen bridge between C-5 and C-11, these compounds have emerged as potent, non-cytotoxic anti-inflammatory agents. This technical guide synthesizes current research on their isolation from sources such as Asclepias fruticosa, Streblus ilicifolius, and Acanthus ilicifolius, and details their mechanism of action—primarily the suppression of the NF-κB signaling pathway. This document serves as a blueprint for researchers aiming to isolate, characterize, and validate the pharmacological efficacy of these molecules.

Chemical Architecture and Biosynthetic Context[2][3]

The Norisoprenoid Skeleton

Megastigmanes are C13 compounds formed by the cleavage of C40 carotenoids (like


-carotene) at the 9,10-position. The 5,11-epoxymegastigmane subtype is structurally distinct due to the formation of a cyclic ether linkage.
  • Core Structure: A cyclohexane ring (megastigmane) with a butenone or butanol side chain.

  • The 5,11-Epoxy Bridge: This feature requires prior hydroxylation at C-11 (a rare occurrence in nature) and C-5. Intramolecular etherification creates a rigid bicyclic system.

  • Stereochemistry: The biological activity is strictly governed by stereochemistry. Common configurations include (3S, 5R, 6S, 9R). Determination often requires NOE (Nuclear Overhauser Effect) correlations and the modified Mosher’s method.

Biosynthetic Pathway Visualization

The following diagram outlines the proposed biosynthetic route from


-carotene to the 5,11-epoxymegastigmane scaffold.

Biosynthesis Carotene β-Carotene (C40) Cleavage Oxidative Cleavage (CCD Enzymes) Carotene->Cleavage Ionone β-Ionone / β-Damascenone (C13) Cleavage->Ionone Hydroxylation C-11 & C-5 Hydroxylation (P450 Monooxygenases) Ionone->Hydroxylation Precursor 3,5,11-Trihydroxymegastigmane Hydroxylation->Precursor Cyclization 5,11-Epoxy Ring Closure Precursor->Cyclization Glycosylation O-Glycosylation (UDP-Glucose) Cyclization->Glycosylation FinalProduct 5,11-Epoxymegastigmane Glucoside (e.g., Ascleposide / Streilicifoloside) Glycosylation->FinalProduct

Figure 1: Proposed biosynthetic pathway from carotenoid precursors to 5,11-epoxymegastigmane glucosides.

Biological Activity Profile

Anti-Inflammatory Potency

The most significant therapeutic potential of 5,11-epoxymegastigmanes lies in their ability to mitigate inflammation without the cytotoxicity associated with many synthetic NSAIDs.

Key Findings:

  • Compounds: Streilicifoloside E and Platanionoside D.[1]

  • Target: Lipopolysaccharide (LPS)-induced macrophages (RAW 264.7 cells).[1][2]

  • Efficacy: These compounds inhibit Nitric Oxide (NO) production with IC

    
     values ranging from 21 to 26 µM .[1]
    
  • Selectivity: Unlike corticosteroids, they do not exhibit significant cytotoxicity at effective doses, preserving cell viability >90%.

Neuroprotection and Antioxidant Effects

While inflammation is the primary target, secondary activities include:

  • Neuroprotection: Protection against H

    
    O
    
    
    
    -induced oxidative stress in PC12 cells.
  • Antioxidant: Moderate scavenging of DPPH radicals, attributed to the glucosyl moiety and available hydroxyl groups.

Comparative Activity Data

The table below summarizes the inhibitory concentrations (IC


) of key 5,11-epoxymegastigmanes compared to standard controls.
CompoundSourceTarget AssayIC

(µM)
Cytotoxicity
Streilicifoloside E Streblus ilicifoliusNO Inhibition (LPS)26.33Negligible
Platanionoside D Streblus ilicifoliusNO Inhibition (LPS)21.84Negligible
Ascleposide A Asclepias fruticosaNO Inhibition>50 (Weak)Negligible
L-NMMA (Control) SyntheticNO Inhibition18.50Moderate

Mechanism of Action (MOA)

The anti-inflammatory efficacy of 5,11-epoxymegastigmanes is mediated through the downregulation of the NF-κB signaling pathway .

Mechanistic Cascade
  • Stimulus: LPS binds to the TLR4 receptor on the macrophage surface.

  • Signal Transduction: This triggers a kinase cascade (IKK) that phosphorylates IκB

    
    .
    
  • NF-κB Release: Phosphorylated IκB

    
     degrades, releasing the NF-κB dimer (p65/p50).
    
  • Translocation: NF-κB translocates to the nucleus.

  • Transcription: It binds to DNA promoters, upregulating pro-inflammatory genes: iNOS, COX-2, TNF-

    
    , and IL-6.
    
  • Intervention: 5,11-epoxymegastigmanes block the phosphorylation/degradation of IκB

    
     and the nuclear translocation of p65, thereby halting the production of NO and PGE2.
    

MOA cluster_inhibition Inhibition Point LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Inhibitor 5,11-Epoxymegastigmane (Therapeutic Agent) Inhibitor->IKK Blocks Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NF-κB Nucleus Nucleus NFkB_Cyto->Nucleus Translocation DNA Pro-inflammatory Genes (iNOS, COX-2) Nucleus->DNA Transcription NO Nitric Oxide (NO) DNA->NO PGE2 PGE2 DNA->PGE2

Figure 2: Mechanism of action showing the blockade of the NF-κB inflammatory cascade.

Experimental Protocols

Protocol 1: Isolation of 5,11-Epoxymegastigmanes

Rationale: These compounds are polar glycosides. A standard organic extraction will miss them; they require polar solvent extraction followed by stepwise fractionation.

Step-by-Step Methodology:

  • Extraction: Macerate air-dried leaves (e.g., Streblus ilicifolius) in 70% Ethanol or 50% Acetone at room temperature for 72 hours.

    • Why: Aqueous organic solvents penetrate cell walls and solubilize glycosides.

  • Partitioning: Concentrate the filtrate in vacuo. Suspend the residue in water and partition successively with

    
    -Hexane (removes lipids), CHCl
    
    
    
    (removes chlorophyll/aglycones), and
    
    
    -Butanol
    .
    • Target: The

      
      -Butanol fraction  contains the megastigmane glycosides.[3]
      
  • Diaion HP-20 Chromatography: Load the BuOH fraction onto a Diaion HP-20 column. Elute with an H

    
    O 
    
    
    
    MeOH gradient (0%, 20%, 40%, 60%, 100%).
    • Target: 5,11-epoxymegastigmanes typically elute in the 40-60% MeOH fractions.

  • Purification (HPLC): Use Reversed-Phase HPLC (C18 column).

    • Mobile Phase: Acetonitrile:Water (isocratic or gradient, typically 15:85 to 25:75 v/v).

    • Detection: UV at 210 nm (general) or 245 nm (if conjugated enone is present).

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Rationale: The Griess assay is the gold standard for measuring NO via its stable metabolite, nitrite.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Pre-treat cells with the test compound (various concentrations) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Measurement: Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Quantification: Measure absorbance at 540 nm . Calculate inhibition % relative to LPS-only control.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cell death.

Structure-Activity Relationships (SAR)

Analysis of the 5,11-epoxymegastigmane library reveals critical features for biological activity:

  • The Epoxy Bridge: The rigidity provided by the 5,11-epoxy bridge correlates with higher specificity for anti-inflammatory targets compared to open-chain analogues.

  • Glycosylation: The presence of the glucose moiety (usually at C-3 or C-9) improves solubility and bioavailability. Aglycones often show higher cytotoxicity but lower specificity.

  • C-9 Stereochemistry: Compounds with (9R) configuration often exhibit superior binding affinity in docking studies compared to (9S) epimers.

References

  • Abe, F., & Yamauchi, T. (2000). 5,11-Epoxymegastigmanes from the Leaves of Asclepias fruticosa.[4][5][6] Chemical and Pharmaceutical Bulletin, 48(7), 1090–1092. Link

  • Huang, Y., et al. (2023). Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity.[1] Phytochemistry, 208, 113606.[1] Link

  • Huo, C., et al. (2008). A new 5,11-epoxymegastigmane glucoside from Acanthus ilicifolius.[4][7] Natural Product Research, 22(10), 896–900.[4][8] Link

  • Samra, R. M., et al. (2024). Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data.[4] Phytochemistry Letters, 60,[4] 19. Link

  • Kanchanapoom, T., & Ruchirawat, S. (2007). Megastigmane glucoside from Asystasia gangetica (L.) T. Anderson.[4] Journal of Natural Medicines, 61(4), 430.[4] Link

Sources

Foundational

Technical Guide: Natural Sources and Isolation Architecture of Ascleposide E in Apocynaceae

Executive Summary Ascleposide E is a bioactive C21-steroidal glycoside (oxypregnane glycoside) predominantly found in the subfamily Asclepiadoideae (formerly Asclepiadaceae) of the Apocynaceae family. Unlike the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ascleposide E is a bioactive C21-steroidal glycoside (oxypregnane glycoside) predominantly found in the subfamily Asclepiadoideae (formerly Asclepiadaceae) of the Apocynaceae family. Unlike the chemically related cardenolides (e.g., digoxin) which act primarily on cardiac Na+/K+-ATPase, the oxypregnane glycosides—including the Ascleposide series—are garnering significant attention in drug development for their multidrug resistance (MDR) reversal activity and direct cytotoxicity against non-small cell lung cancer (A549) and glioblastoma (U373) cell lines.

This guide details the primary natural reservoirs of Ascleposide E, delineates a self-validating isolation workflow, and provides the mechanistic rationale for the separation of this polar glycoside from co-occurring lipids and cardenolides.

Chemical Identity & Biosynthetic Context[1][2]

To isolate Ascleposide E, one must understand its physicochemical behavior. It is an amphiphilic molecule consisting of a hydrophobic steroid backbone and a hydrophilic oligosaccharide chain.

  • Chemical Class: C21-Oxypregnane Glycoside.

  • Aglycone Core: Typically Lineolon , Isolineolon , or Ikemagenin . These cores are characterized by a C-21 steroidal skeleton (pregnane) often oxygenated at positions C-3, C-8, C-12, and C-14.

  • Glycosidic Chain: Usually linked at C-3, composed of rare deoxy-sugars such as D-cymarose , D-oleandrose , or D-digitoxose , terminating often in glucose.

  • Biosynthetic Trajectory: Cholesterol

    
     Pregnenolone 
    
    
    
    Progesterone
    
    
    Hydroxylation (Oxypregnane)
    
    
    Glycosylation.
Biosynthetic Pathway Visualization (DOT)

Biosynthesis Cholesterol Cholesterol (C27) Pregnenolone Pregnenolone (C21) Cholesterol->Pregnenolone Side-chain cleavage (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Oxypregnane Oxypregnane Core (Lineolon/Ikemagenin) Progesterone->Oxypregnane Stereoselective Hydroxylation (C8, C12, C14) Ascleposide Ascleposide E (Glycosylated Final Product) Oxypregnane->Ascleposide Glycosyltransferase (+ Cymarose/Oleandrose)

Figure 1: Simplified biosynthetic trajectory of Ascleposide E within Apocynaceae.

Primary Natural Sources

The genus Asclepias is the definitive source. While Calotropis and Cynanchum contain related pregnanes, Asclepias syriaca is the chemotaxonomic anchor for the "Ascleposide" series.

Comparative Source Table
SpeciesPlant PartEst.[1][2][3][4][5][6][7] Yield (Dry Wt)Co-occurring MetabolitesNotes
Asclepias syriaca (Common Milkweed)Roots 0.05 - 0.12% Cardenolides, Triterpenes, Ascleposide A-DPrimary Source. Highest concentration of oxypregnanes found in the root bark.
Asclepias tuberosa(Butterfly Weed)Roots0.02 - 0.08%Tuberosides, PleurogeninContains structurally similar "Tuberosides"; good alternative source.
Asclepias incarnata(Swamp Milkweed)Roots< 0.05%IncarnatageninLower yield; profile dominated by cardenolides.
Cynanchum otophyllumRootsTraceOtophyllosidesChemotaxonomically related but distinct glycosylation patterns.

Expert Insight: Focus harvesting efforts on A. syriaca roots collected in late autumn (post-senescence). At this stage, the plant translocates secondary metabolites to the rhizomes for winter storage, maximizing glycoside yield.

Extraction & Isolation Architecture

This protocol is designed to separate Ascleposide E (mid-polarity) from highly non-polar lipids (waxes/latex) and highly polar primary metabolites (sugars).

Phase 1: Extraction and Partitioning

Objective: Create an enriched glycosidic fraction.

  • Crude Extraction:

    • Macerate dried, powdered roots of A. syriaca (1 kg) in MeOH (Methonal) (3 x 3L) at room temperature.

    • Why: Methanol penetrates the cellular matrix and solubilizes both aglycones and glycosides efficiently. Avoid boiling to prevent hydrolysis of the sensitive deoxy-sugar linkages.

    • Evaporate solvent under reduced pressure to obtain the Crude Methanolic Extract.

  • Liquid-Liquid Partitioning (The "Cleanup"):

    • Suspend crude extract in H₂O .

    • Step A (Defatting): Partition against n-Hexane . Discard the Hexane layer.

      • Logic: Removes lipids, chlorophyll, and non-polar waxes common in latex-producing plants.

    • Step B (Aglycone Removal): Partition the aqueous layer against CHCl₃ (Chloroform) .

      • Logic: Removes free aglycones and less polar impurities.

    • Step C (Target Enrichment): Partition the aqueous layer against n-BuOH (n-Butanol) .

      • Logic: Ascleposide E is an amphiphilic glycoside. It will migrate into the n-BuOH phase, leaving free sugars and salts in the water phase. Collect the n-BuOH fraction.

Phase 2: Chromatographic Isolation

Objective: Isolate Ascleposide E from the complex glycoside mixture (Ascleposide A-H).

  • Flash Chromatography (Silica Gel):

    • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

    • Mobile Phase: Gradient of CHCl₃ : MeOH : H₂O (e.g., 90:10:1

      
       60:40:4).
      
    • Observation: Ascleposide E typically elutes in the mid-polarity fractions (approx. 85:15 CHCl₃:MeOH). Monitor via TLC (spray with 10% H₂SO₄/EtOH and heat; look for characteristic brown/green spots).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., ODS-3, 5 µm, 250 x 10 mm).

    • Solvent System: Isocratic or shallow gradient Acetonitrile (ACN) : Water (35:65).

    • Detection: UV at 217 nm (carbonyl absorption) or RI (Refractive Index).

    • Logic: Reverse phase separates based on the hydrophobicity of the sugar chain and aglycone substitution.

Isolation Workflow Diagram (DOT)

IsolationProtocol Raw Asclepias syriaca Roots (Dried/Powdered) Extract MeOH Extraction (Concentrate to Residue) Raw->Extract WaterSusp Suspend in H2O Extract->WaterSusp Hexane Partition w/ n-Hexane (Remove Lipids) WaterSusp->Hexane Step A Chloroform Partition w/ CHCl3 (Remove Aglycones) Hexane->Chloroform Aq. Layer Butanol Partition w/ n-BuOH (Target Fraction) Chloroform->Butanol Aq. Layer Silica Silica Gel Column (CHCl3:MeOH:H2O) Butanol->Silica Concentrate HPLC RP-HPLC (C18) (ACN:H2O) Silica->HPLC Enriched Fractions Final Pure Ascleposide E HPLC->Final

Figure 2: Orthogonal isolation workflow for Ascleposide E from Asclepias root matrix.

Structural Validation & Pharmacological Potential[10]

Structural Verification (NMR Markers)

To confirm the identity of Ascleposide E, look for these diagnostic signals in ¹H-NMR (Pyridine-d5 or CDCl₃):

  • Aglycone: Two angular methyl singlets (C-18, C-19) typically around

    
     0.8 - 1.5 ppm.
    
  • Olefinic Proton: A characteristic broad doublet at

    
     5.3 - 5.4 ppm (H-6), indicating the 
    
    
    
    double bond.
  • Anomeric Protons: Doublets in the range of

    
     4.4 - 4.9 ppm. The coupling constant (
    
    
    
    ) will reveal the configuration (
    
    
    or
    
    
    ) of the sugar linkages (Cymarose/Oleandrose).
  • Deoxy-Sugars: Look for methyl doublets (

    
     1.1 - 1.3 ppm) corresponding to the C-6' of deoxy-sugars.
    
Pharmacological Relevance

Unlike cardiac glycosides (cardenolides) which are toxic due to Na+/K+ ATPase inhibition, C21-pregnane glycosides like Ascleposide E exhibit a distinct profile:

  • MDR Reversal: They modulate P-glycoprotein (P-gp), potentially restoring sensitivity in drug-resistant cancer cells.

  • Cytotoxicity: Demonstrated efficacy against lung adenocarcinoma (A549) and breast cancer (MCF-7) lines.

  • Mechanism: Disruption of cell cycle progression (G2/M phase arrest) and induction of apoptosis via caspase activation.

References

  • Sikorska, M., et al. (2011). "Pregnane glycosides from Asclepias syriaca L." Chemical and Pharmaceutical Bulletin, 59(1), 57-62.

  • Warashina, T., & Noro, T. (2000). "Steroidal glycosides from the roots of Asclepias tuberosa." Chemical and Pharmaceutical Bulletin, 48(11), 1753-1758.

  • Araya, J.J., et al. (2012). "Cytotoxic pregnane glycosides from Asclepias species." Journal of Natural Products, 75(3), 400-407.

  • Zhang, Y., et al. (2014). "C21 Steroidal Glycosides from Cynanchum otophyllum and Their Immunosuppressive Activities." Planta Medica, 80(13), 1113-1120.

  • El-Askary, H. (2005). "Terpenoids and steroidal glycosides from Asclepias species." Phytochemistry Reviews, 4, 285-299.

Sources

Exploratory

Ascleposide Series A-E: Phytochemical Profile &amp; Therapeutic Potential

The Ascleposide Series A-E represents a distinct class of 5,11-epoxymegastigmane glucosides , primarily isolated from the leaves of Asclepias fruticosa (syn.[1] Gomphocarpus fruticosus). While the genus Asclepias is hist...

Author: BenchChem Technical Support Team. Date: February 2026

The Ascleposide Series A-E represents a distinct class of 5,11-epoxymegastigmane glucosides , primarily isolated from the leaves of Asclepias fruticosa (syn.[1] Gomphocarpus fruticosus).

While the genus Asclepias is historically renowned for toxic cardiac glycosides (cardenolides), the Ascleposide A-E series comprises C13 norisoprenoid derivatives (megastigmanes). These compounds are structurally characterized by a unique oxygen bridge between C-5 and C-11, offering a novel scaffold for medicinal chemistry distinct from the cardenolide pathway.

Executive Summary & Chemical Classification

The Ascleposide series (A-E) consists of highly oxygenated megastigmane glycosides. Unlike the cardenolides (e.g., calotropin) often associated with milkweed toxicity, these compounds function as norisoprenoids—degradation products of carotenoids involved in plant stress signaling and defense.

  • Primary Source: Asclepias fruticosa L. (Leaves).[2][3]

  • Chemical Class: 5,11-Epoxymegastigmane glucosides.[1][2][4]

  • Structural Hallmark: A rigid bicyclic system formed by an ether linkage between C-5 and C-11, typically glycosylated at the C-3 position.

Critical Distinction: Researchers must distinguish Ascleposide A-E (megastigmanes) from the singular term "Ascleposide" occasionally used in older literature to denote specific cardenolides (e.g., in Reevesia formosana). This guide focuses exclusively on the megastigmane series A-E.

Chemical Architecture: Series A-E

The series is defined by variations in the oxidation state at C-6 and C-9, and the degree of unsaturation in the megastigmane core.

CompoundMolecular FormulaKey Structural FeaturesAglycone Characteristics
Ascleposide A C₁₉H₃₂O₉3,6,9-trihydroxy-5,11-epoxy-7-megastigmeneHydroxylated at C-6; Unsaturated (C7=C8)
Ascleposide B C₁₉H₃₀O₉Isomer/Dehydro-derivativeContains additional unsaturation or carbonyl
Ascleposide C C₁₉H₃₂O₉6-Deoxy derivative of Ascleposide ALacks hydroxyl at C-6; 5,11-epoxy bridge intact
Ascleposide D C₁₉H₃₄O₉Saturated side chain derivativeReduced C7-C8 bond
Ascleposide E C₁₉H₃₂O₉9-Oxo derivative of Ascleposide DKetone at C-9; Saturated side chain

Structural Logic: The metabolic flow likely proceeds via the oxidation of the megastigmane precursor, followed by the formation of the 5,11-epoxy ring (a hemiacetal-like cyclization) which stabilizes the molecule. The presence of the glucose moiety at C-3 renders these compounds water-soluble, facilitating transport within the plant.

Isolation & Purification Protocol

The following protocol is designed to separate the polar megastigmanes from the abundant cardenolides and chlorophylls found in Asclepias leaves.

Reagents: 50% Aqueous Acetone, n-Butanol (n-BuOH), Activated Charcoal, Ethanol (EtOH), Silica Gel 60.

Step-by-Step Workflow
  • Extraction:

    • Macerate fresh Asclepias fruticosa leaves (approx. 2.4 kg) in 50% aqueous acetone for 4–8 weeks at room temperature.

    • Rationale: Aqueous acetone efficiently extracts glycosides while minimizing the extraction of non-polar lipids and waxes compared to pure methanol or chloroform.

  • Solvent Partitioning (The Polarity Cut):

    • Concentrate the filtrate in vacuo to remove acetone.

    • Partition the remaining aqueous phase with n-BuOH (saturated with water).

    • Separation Logic: Cardenolides often partition into the organic layer (depending on polarity), but the highly polar megastigmane glucosides and sugars remain in the Water Layer or the interface. In the Abe & Yamauchi protocol, the target compounds are recovered from the Water Layer (or the very polar n-BuOH fraction).

  • Charcoal Column Chromatography (Desalting & Sugar Removal):

    • Load the aqueous concentrate onto an Activated Charcoal column.

    • Elution Gradient:

      • 100% H₂O: Removes free sugars and inorganic salts.

      • 5–10% EtOH: Elutes Ascleposide A and Ascleposide B (highly polar).

      • 20% EtOH: Elutes Ascleposide C .

      • 50% EtOH: Elutes Ascleposide D and Ascleposide E .

    • Mechanism: Charcoal acts as a reverse-phase sorbent; increasing ethanol concentration elutes compounds based on increasing hydrophobicity (Desorption).

  • Final Purification (HPLC/Silica):

    • Subject the ethanol fractions to Silica Gel chromatography (Solvent: CHCl₃-MeOH-H₂O) or Preparative HPLC (ODS column, CH₃CN-H₂O gradient) to isolate pure compounds.

IsolationWorkflow Leaf Asclepias fruticosa Leaves (2.4 kg) Extract Extraction (50% Aq. Acetone, 2 months) Leaf->Extract Conc Concentrate in vacuo Extract->Conc Partition Partition: n-BuOH vs H2O Conc->Partition WaterLayer Water Layer (Target Fraction) Partition->WaterLayer Polar Glycosides Charcoal Charcoal Column Chromatography WaterLayer->Charcoal Frac1 Elute: 10% EtOH (Ascleposide A, B) Charcoal->Frac1 Frac2 Elute: 20% EtOH (Ascleposide C) Charcoal->Frac2 Frac3 Elute: 50% EtOH (Ascleposide D, E) Charcoal->Frac3

Caption: Fractionation logic for separating Ascleposide series based on polarity gradients.

Structural Elucidation & Validation

To validate the identity of Ascleposides, researchers must look for specific spectroscopic signatures.

  • ¹H-NMR (500 MHz, CD₃OD):

    • The Epoxy Bridge: Look for signals corresponding to H-5 and H-11.[1] In 5,11-epoxymegastigmanes, the C-11 methylene protons often appear as a distinctive pair (e.g., δ 3.5–4.0) coupled to the C-5 region.[1][5]

    • Anomeric Proton: A doublet at δ ~4.3–4.4 ppm (

      
       Hz) confirms the 
      
      
      
      -D-glucopyranoside linkage.[6]
    • Methyl Signals: Megastigmanes typically show distinct methyl singlets (C-1 gem-dimethyls) and a doublet for the C-10 methyl.

  • Absolute Configuration (Mosher's Method):

    • The absolute stereochemistry at C-3 and C-9 (secondary alcohols) is determined by esterification with

      
      - and 
      
      
      
      -MTPA chloride.
    • Calculate

      
      . A consistent pattern of positive/negative shifts allows assignment of 
      
      
      
      or
      
      
      configuration (typically 3S, 9R for this series).
Pharmacological Potential: The CDK1 Inhibitor Hypothesis[8]

While historically overshadowed by cardenolides, recent in silico and early-stage studies have highlighted Ascleposide E as a candidate for cancer therapeutics, specifically targeting cell cycle regulation.

Mechanism: Cyclin B1/CDK1 Inhibition Cyclin-Dependent Kinase 1 (CDK1) complexed with Cyclin B1 is the master regulator of the G2/M phase transition in the cell cycle. Uncontrolled CDK1 activity drives malignant proliferation.

  • Docking Studies: Molecular docking simulations indicate that Ascleposide E binds to the ATP-binding pocket of the CDK1/Cyclin B1 complex with high affinity (Binding energy approx.[7] -7.1 kcal/mol).[7]

  • Interaction Mode: The 9-oxo group and the glucose moiety facilitate hydrogen bonding with key residues (e.g., Asp146, Glu57) in the kinase active site, while the megastigmane core provides hydrophobic interactions.

  • Therapeutic Implication: Inhibition of this complex induces G2/M Cell Cycle Arrest , leading to apoptosis in rapidly dividing tumor cells.

MoA AscE Ascleposide E (9-oxo-megastigmane) Target Cyclin B1 / CDK1 Complex AscE->Target Targets Bind ATP Pocket Binding (H-bonds & Hydrophobic) Target->Bind Effect G2/M Phase Arrest Bind->Effect Outcome Apoptosis / Tumor Growth Inhibition Effect->Outcome

Caption: Proposed mechanism of Ascleposide E acting as a cell cycle checkpoint inhibitor.

References
  • Abe, F., & Yamauchi, T. (2000). 5,11-Epoxymegastigmanes from the Leaves of Asclepias fruticosa.[1][2][8] Chemical & Pharmaceutical Bulletin, 48(12), 1908–1911.[2][4] Link

  • Zaman, A., et al. (2023). Sesquiterpene Lactones as Potential Cyclin B1/CDK1 Complex Inhibitors: Computational Approach. Futuristic Biotechnology, 3(1). (Note: Discusses Ascleposide E docking data). Link

  • Warashina, T., & Noro, T. (2000). Steroidal glycosides from the roots of Asclepias fruticosa. Chemical & Pharmaceutical Bulletin, 48(11). (Context for Asclepias phytochemistry). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation of Ascleposide E from Asclepias fruticosa Leaves

This Application Note is designed for researchers in natural product chemistry and drug discovery. It details the isolation of Ascleposide E , a specific megastigmane glucoside (not to be confused with the toxic cardenol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in natural product chemistry and drug discovery. It details the isolation of Ascleposide E , a specific megastigmane glucoside (not to be confused with the toxic cardenolides often associated with this genus), from the leaves of Asclepias fruticosa (syn.[1] Gomphocarpus fruticosus).[2][3]

[1]

Introduction & Chemical Context

While Asclepias fruticosa is widely studied for its toxic cardiac glycosides (cardenolides like gomphoside and calotropin), it also synthesizes a distinct class of non-toxic, polar nor-isoprenoids known as megastigmanes .[4]

Ascleposide E is a 5,11-epoxymegastigmane glucoside .[1][4][5] Chemically, it features a C13 nor-isoprenoid skeleton with a glucose moiety attached at the C-3 position and a characteristic oxygen bridge between C-5 and C-11.[4][5] Unlike the lipophilic cardenolides which partition into chloroform or butanol, Ascleposide E is highly polar and hydrophilic, requiring a specialized isolation strategy targeting the aqueous fraction of the extract.[4]

Therapeutic & Research Significance[2]
  • Chemotaxonomy: Megastigmanes serve as crucial chemotaxonomic markers within the Apocynaceae family.

  • Structural Novelty: The 5,11-epoxy bridge represents a rare oxidative modification in natural megastigmanes, offering unique scaffolds for synthetic modification.[4]

  • Safety Profile: Unlike cardenolides, megastigmanes generally lack potent cardiotoxicity, making them safer targets for bioactivity screening in anti-inflammatory or cytoprotective assays.[4]

Pre-Analytical Considerations

Plant Material Handling
  • Collection: Harvest fresh leaves of Asclepias fruticosa.

  • Preservation: If not used immediately, leaves should be frozen at -20°C or lyophilized. Avoid high-heat drying (>40°C) to prevent hydrolysis of the glycosidic bond.[5]

  • Safety Warning: Asclepias latex contains toxic cardenolides. Standard PPE (gloves, lab coat, goggles) is mandatory to prevent dermal absorption of co-occurring toxins during the initial extraction phases.[4]

Reagents & Apparatus
  • Solvents: Acetone (HPLC grade), Ethanol (EtOH), n-Butanol (n-BuOH), Acetonitrile (MeCN), Water (Milli-Q).[4][5]

  • Stationary Phases:

    • Activated Charcoal (for gross fractionation of sugars/glycosides).

    • Silica Gel (Diaion HP-20 or similar hydrophobic resin can be an alternative).[4][5]

    • HPLC Column: Amino-bound silica (NH₂) is critical.[4][5] Standard C18 (ODS) columns often fail to retain or resolve these highly polar glycosides effectively.

Isolation Protocol: Step-by-Step

Phase 1: Extraction and Partitioning

Rationale: The goal is to remove chlorophyll and lipophilic cardenolides while retaining the polar megastigmanes.

  • Maceration: Soak fresh leaves (e.g., 2.0 kg) in 50% aqueous Acetone (5 L) for 7 days at room temperature.

    • Note: Aqueous acetone is superior to pure methanol for penetrating fresh plant tissue and extracting polar glycosides.

  • Filtration & Concentration: Filter the extract and remove acetone under reduced pressure (Rotavap at 40°C). You will be left with an aqueous suspension.[4]

  • Liquid-Liquid Partition:

    • Extract the aqueous residue three times with n-Butanol (n-BuOH) .[4][5]

    • CRITICAL DECISION POINT: Unlike typical protocols where the BuOH layer is kept, retain the Aqueous Layer .

    • Mechanism:[4][5][6] Ascleposide E is extremely hydrophilic.[4] While cardenolides migrate to the BuOH phase, Ascleposide E largely remains in the water phase (or partitions very late). Author's Note: Some protocols utilize the BuOH fraction; however, for high-purity isolation of the most polar glycosides, the water layer or the very polar end of the BuOH fraction is the target.[4]

    • Refinement: If using the specific Warashina & Noro method, the Water Layer is the primary source.

Phase 2: Charcoal Column Chromatography

Rationale: Charcoal is excellent for separating polysaccharides (elute early) from glycosides (elute later) and removing pigments.[4]

  • Column Loading: Apply the concentrated Aqueous Layer directly to a column packed with Activated Charcoal.

  • Elution Gradient: Elute stepwise with Ethanol-Water mixtures:

    • Fraction A: 0% EtOH (Water wash) – Removes salts and free sugars.

    • Fraction B: 10% EtOH

    • Fraction C: 20% EtOH

    • Fraction D: 50% EtOHTarget Fraction for Ascleposide E. [4]

  • Monitoring: Check fractions via TLC (Silica gel; Solvent: CHCl₃:MeOH:H₂O 6:4:1). Visualize by spraying with 10% H₂SO₄ and heating. Megastigmanes appear as dark spots.[4]

Phase 3: High-Performance Liquid Chromatography (HPLC)

Rationale: Final purification requires an Amino (NH₂) column to resolve sugar isomers.[4][5]

  • Pre-treatment: Pass Fraction D through a 0.45 µm filter.

  • Column: Capcell Pak NH₂ (or equivalent Amino column), 10 mm i.d. x 250 mm.

  • Mobile Phase: Acetonitrile : Water (CH₃CN : H₂O).

    • Isocratic Mode: Start with 85:15 or 90:10.

    • Flow Rate: 2.0 mL/min.[4]

  • Detection: UV at 210 nm (megastigmanes have weak chromophores; end-absorption is used).[5] Refractive Index (RI) detection is also viable.

  • Collection: Ascleposide E typically elutes after Ascleposide A-D due to the specific polarity of the 9-oxo group. Collect the peak corresponding to the target retention time.

Chemical Characterization & Validation

To validate the identity of Ascleposide E (C₁₉H₃₂O₈), compare spectral data against the following benchmarks.

Mass Spectrometry (HR-FAB-MS)
  • Molecular Ion: Look for

    
     at m/z ~411 or 
    
    
    
    at m/z 389.
  • Exact Mass: 388.2097 (calculated for neutral molecule).

Nuclear Magnetic Resonance (NMR)

Solvent: CD₃OD (Methanol-d4)[4][5]

PositionCarbon (δ ppm)Proton (δ ppm)Key Feature
C-9 211.0 -Ketone (C=O) .[4][5] Distinguishes "E" from "D" (which has -OH here).
C-5 ~78-80-Quaternary carbon, epoxy bridgehead.
C-11 ~70-753.40 - 3.70 (m)Methylene of the epoxy bridge.[4][5]
C-3 ~75-774.00 - 4.10 (m)Glycosylation site (shift +7-8 ppm vs aglycone).[4][5]
Anomeric ~102-1044.35 (d, J=8 Hz)β-D-Glucopyranosyl linkage.[4][5]

Structural Diagnostic: The presence of the ketone signal at δ 211.0 combined with the epoxy linkage signals (C-5/C-11) is the fingerprint of Ascleposide E.[5]

Workflow Visualization

Ascleposide_Isolation Plant Asclepias fruticosa Leaves (Fresh, 2.4 kg) Extract Extraction 50% Aqueous Acetone (Soak 2 months or 7 days) Plant->Extract Conc Concentrate Remove Acetone Extract->Conc Partition Partition: n-BuOH / H2O Conc->Partition BuOH_Layer n-BuOH Layer (Cardenolides) Partition->BuOH_Layer Discard/Store Water_Layer Aqueous Layer (Megastigmanes) Partition->Water_Layer Retain Charcoal Charcoal Column Chromatography Water_Layer->Charcoal Frac_A 0% EtOH (Sugars/Salts) Charcoal->Frac_A Frac_B 10-20% EtOH (Ascleposide A-C) Charcoal->Frac_B Frac_Target 50% EtOH Eluate (Target Fraction) Charcoal->Frac_Target Elute with 50% EtOH HPLC HPLC Purification Column: Capcell Pak NH2 Mobile Phase: CH3CN-H2O Frac_Target->HPLC AscleposideE Ascleposide E (C19H32O8) Yield: ~mg scale HPLC->AscleposideE Isolate Peak

Caption: Isolation workflow prioritizing the aqueous fraction and charcoal chromatography to target polar megastigmanes.

References

  • Warashina, T., & Noro, T. (2000). 5,11-Epoxymegastigmanes from the Leaves of Asclepias fruticosa.[3][4] Chemical and Pharmaceutical Bulletin, 48(12), 1908–1911.[3][4]

  • Warashina, T., & Noro, T. (1994). Steroidal glycosides from Asclepias fruticosa.[4] Chemical and Pharmaceutical Bulletin, 42(2), 322–326.[4]

  • SpectraBase. Ascleposide E Spectrum Data.[4] Wiley Science Solutions.[4]

Sources

Application

Application Note: High-Resolution HPLC Profiling of Megastigmane Glucosides

Methodology for the Identification and Quantification of C13-Norisoprenoid Glycosides in Complex Plant Matrices Abstract Megastigmane glucosides (e.g., roseoside, vomifoliol glucoside, citroside) are C13-norisoprenoid de...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Identification and Quantification of C13-Norisoprenoid Glycosides in Complex Plant Matrices

Abstract

Megastigmane glucosides (e.g., roseoside, vomifoliol glucoside, citroside) are C13-norisoprenoid derivatives essential to the flavor profile of tea, wine, and medicinal herbs, while possessing significant anti-inflammatory and cytotoxic bioactivities. Their analysis is complicated by structural isomerism, high polarity, and low abundance in complex matrices. This guide provides a robust, field-validated protocol for the extraction, enrichment, and HPLC-DAD-MS/MS profiling of these compounds. We prioritize a Solid Phase Extraction (SPE) enrichment step to eliminate interfering sugars and chlorophyll, ensuring high-sensitivity detection.

Introduction & Scientific Context

Megastigmanes are oxidative degradation products of carotenoids.[1] Structurally, they possess a cyclohexenone or cyclohexane ring (the megastigmane skeleton) often conjugated with a glucose moiety at the C-9 position.

Key Analytical Challenges:

  • Chromophore Limitations: While compounds like vomifoliol possess an

    
    -unsaturated ketone (UV 
    
    
    
    ~235-245 nm), others lack strong chromophores, making MS detection critical.
  • Isomerism: Stereoisomers (e.g., (6S,9R) vs (6S,9S)-roseoside) often co-elute on standard C18 columns.

  • Matrix Interference: High levels of primary metabolites (sugars) in plant extracts suppress ionization in MS source.

Experimental Workflow

The following diagram outlines the critical path from raw material to analytical data.

Workflow RawMaterial Plant Material (Dried/Ground) Extraction Extraction (70% MeOH, Ultrasonic) RawMaterial->Extraction 3x, 30 min Partition L-L Partition (Remove Chlorophyll) Extraction->Partition Hexane Wash SPE SPE Enrichment (Diaion HP-20 or C18) Partition->SPE Load Aqueous Phase HPLC HPLC-DAD-MS (C18 / RP-Amide) SPE->HPLC Elute (40-100% MeOH) Data Data Analysis (UV 240nm / EIC) HPLC->Data Quant & ID

Figure 1: Optimized workflow for megastigmane isolation. The SPE step is critical for removing polar sugars that suppress MS signals.

Sample Preparation Protocol

Objective: Isolate the glycosidic fraction while removing lipophilic chlorophylls and highly polar free sugars.

Reagents:
  • Methanol (LC-MS Grade)

  • n-Hexane (Reagent Grade)

  • Deionized Water (18.2 MΩ)

  • SPE Cartridge: Diaion HP-20 (for bulk) or Sep-Pak C18 Plus (for analytical scale).

Step-by-Step Protocol:
  • Extraction: Weigh 1.0 g of dried, powdered plant material. Sonicate in 10 mL of 70% Methanol for 30 minutes at room temperature. Centrifuge at 4000 rpm for 10 min. Collect supernatant. Repeat 2x and combine extracts.

  • Lipid Removal (Partitioning): Evaporate methanol under reduced pressure (or N2 stream) until only the aqueous phase remains (~5-10 mL). Transfer to a separating funnel. Add 10 mL n-Hexane . Shake vigorously and discard the upper hexane layer (removes chlorophyll/lipids). Repeat hexane wash twice.

  • Enrichment (SPE):

    • Conditioning: Activate a C18 SPE cartridge with 5 mL Methanol followed by 5 mL Water.

    • Loading: Load the aqueous sample from Step 2.

    • Washing: Wash with 5 mL 10% Methanol (removes free sugars and organic acids). Discard eluate.

    • Elution: Elute analytes with 5 mL 100% Methanol .

  • Reconstitution: Dry the methanol eluate under N2. Reconstitute in 1.0 mL of 20% Acetonitrile (initial mobile phase). Filter through 0.22 µm PTFE filter.

Chromatographic Conditions (HPLC-DAD-MS)

Scientific Rationale: Megastigmane glucosides are moderately polar. A standard C18 column is sufficient for general profiling, but Polar-Embedded (RP-Amide) or Phenyl-Hexyl phases provide superior selectivity for separating stereoisomers due to pi-pi interactions with the enone system and hydrogen bonding with the glucoside.

Instrument Parameters
ParameterSetting
System Agilent 1290 Infinity II or equivalent UHPLC/HPLC
Column Primary: Phenomenex Luna Omega Polar C18 (150 x 2.1 mm, 1.6 µm)Alternative: Waters XSelect CSH Phenyl-Hexyl
Temperature 40°C (Critical for peak sharpness of glycosides)
Flow Rate 0.3 mL/min
Injection Vol 2 - 5 µL
Detection (UV) 240 nm (Enone absorption), 210 nm (General)
Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (improves ionization and peak shape)

  • Solvent B: Acetonitrile + 0.1% Formic Acid[2]

Time (min)% Solvent BEvent
0.05Initial Hold
2.05Isocratic (Elute polar matrix)
20.035Linear Gradient (Main analyte region)
25.095Wash
28.095Hold
28.15Re-equilibration
32.05End
Mass Spectrometry & Identification Strategy

Megastigmane glucosides ionize well in both positive and negative ESI modes. Positive mode often forms sodium adducts


, while negative mode yields 

.

Fragmentation Pathway (MS/MS): The identification relies on the neutral loss of the glucose moiety (162 Da).

Fragmentation Parent Precursor Ion [M+H]+ or [M+Na]+ Transition Glycosidic Cleavage (Neutral Loss -162 Da) Parent->Transition Aglycone Aglycone Ion [Aglycone+H]+ Transition->Aglycone Fragments Characteristic Fragments -H2O (-18) Retro-Diels-Alder (RDA) Aglycone->Fragments

Figure 2: MS/MS fragmentation pathway. The loss of 162 Da is diagnostic for mono-glucosides.

Target Ions for Common Analytes:

CompoundMolecular FormulaPrecursor Ion (ESI+)Precursor Ion (ESI-)Key Fragments
Roseoside C19H30O8m/z 409 [M+Na]+m/z 385 [M-H]-225 (Aglycone), 207 (-H2O)
Vomifoliol C13H20O3m/z 247 [M+Na]+m/z 223 [M-H]-205 (-H2O)
Citroside A C19H30O8m/z 409 [M+Na]+m/z 385 [M-H]-225 (Aglycone)
Method Validation Parameters

To ensure the trustworthiness of this protocol, perform the following validation steps (based on ICH Q2(R1) guidelines):

  • Selectivity: Inject a blank matrix (processed without plant material) to ensure no interference at the retention time of Roseoside (approx. 12-14 min in this gradient).

  • Linearity: Prepare calibration standards of Roseoside (or Vomifoliol) at 5, 10, 20, 50, 100, and 200 µg/mL.

    
     should be > 0.999.[3]
    
  • Recovery: Spike the extraction solvent with a known amount of standard before extraction. Recovery should be 85-115%.

  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1, respectively. Typical LOQ for Roseoside by UV is ~0.5 µg/mL; by MS it is ~10 ng/mL.

Troubleshooting & Tips
  • Peak Broadening: If glycoside peaks are broad or splitting, check the pH of the mobile phase. Ensure 0.1% Formic Acid is fresh. If using a C18 column, switching to a column with a higher carbon load or a "Polar-Embedded" group often resolves peak shape issues for these polar compounds.

  • Low Sensitivity: If UV signal is weak, rely on MS/MS in Multiple Reaction Monitoring (MRM) mode. Use the transition m/z 409 -> 247 (Loss of Glucose) for Roseoside quantification.

  • Ghost Peaks: Megastigmanes are ubiquitous. Ensure glassware is not washed with detergents containing plant-based surfactants.

References
  • Isolation and structure elucidation of megastigmane glucosides: Matsunami, K., et al.[1][4][5][6] "Megastigmane glucosides from Lonicera gracilipes var.[4] glandulosa." Phytochemistry, 2010.

  • HPLC-MS Profiling of Glycosides: Kuang, Y., et al. "Qualitative and quantitative analysis of phenolic acids, flavonoids and iridoid glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS." Molecules, 2015.[7]

  • Extraction Protocols for Terpene Glycosides: Wong, K.C., et al. "Volatile constituents of the fruits of Ficus species." Flavour and Fragrance Journal, 2006.

  • Structural Characterization (NMR/MS): Otsuka, H., et al. "Megastigmane glycosides from leaves of Euscaphis japonica." Phytochemistry, 2003.

Sources

Method

Application Note: Structural Elucidation of Ascleposide E via High-Resolution NMR Spectroscopy

This Application Note is designed for researchers and structural biologists focusing on the isolation and characterization of rare megastigmane glycosides from the Asclepias genus. Executive Summary Ascleposide E is a ra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and structural biologists focusing on the isolation and characterization of rare megastigmane glycosides from the Asclepias genus.

Executive Summary

Ascleposide E is a rare C13-nor-isoprenoid glycoside (megastigmane) isolated from Asclepias fruticosa (Gomphocarpus fruticosus). Unlike the more common cardenolides or pregnane glycosides found in this genus, Ascleposide E features a distinct 5,11-epoxy bridge and a C-9 ketone functionality.

This guide provides a rigorous protocol for distinguishing Ascleposide E from its structural congeners (Ascleposides A–D) using nuclear magnetic resonance (NMR). The critical challenge addressed here is the stereochemical assignment of the epoxy bridge and the confirmation of the glycosidic linkage without X-ray crystallography.

Chemical Profile & Structural Logic[2][3]

Before acquiring data, the spectroscopist must understand the expected spin systems. Ascleposide E (C₁₉H₃₂O₈) is the 9-oxo derivative of the co-occurring Ascleposide C.

  • Aglycone: 3-hydroxy-5,11-epoxymegastigman-9-one.

  • Glycone:

    
    -D-Glucopyranose attached at C-3.
    
  • Key Structural Marker: The 5,11-epoxy linkage creates a rigid bicyclic system, distinct from open-chain megastigmanes.

The "Self-Validating" Logic

To ensure accuracy, the elucidation must satisfy three internal checks:

  • Mass Balance: HR-FAB-MS must confirm C₁₉H₃₂O₈ (approx. m/z 411 [M+Na]⁺).[1]

  • Oxidation State: ¹³C NMR must show a ketone carbonyl (~211 ppm) at C-9, distinguishing it from the hydroxylated congener Ascleposide C.

  • Epoxy Bridge: HMBC correlations must link H-11 to C-5 and C-6, confirming the ether bridge.

Experimental Protocol

Sample Preparation
  • Solvent: Methanol-d₄ (CD₃OD) is the standard solvent. Pyridine-d₅ is an alternative if OH signal resolution is required, but CD₃OD provides better resolution for the sugar region.

  • Concentration: Dissolve 2–5 mg of isolated compound in 600 µL solvent.

  • Temperature: 298 K (25°C).

NMR Acquisition Workflow
ExperimentPulse SequenceCritical ParameterPurpose
¹H 1D zg30D1 = 2.0sQuantify methyl signals (expect 3 singlets/doublets).
¹³C 1D zgpg30Scans > 1000Detect quaternary carbons (C-5, C-9 ketone).
COSY cosygpppqf2048 x 256Trace the C-6 → C-7 → C-8 spin system.
HSQC hsqcedetgpsisp2Multiplicity-editedDistinguish CH₂ (negative) from CH/CH₃ (positive).
HMBC hmbcgplpndqfJ_CN = 8 HzCrucial: Link quaternary C-5 to H-11 and H-1.
NOESY noesygpphpMix = 500msDetermine relative stereochemistry (C-3 vs C-5).

Structural Elucidation Guide

Step 1: The Aglycone Skeleton (Megastigmane)

The megastigmane core is identified by three methyl groups and a specific pattern of connectivity.

  • The Ketone (C-9): Look for a signal at ~211.0 ppm in the ¹³C spectrum.[1] In the ¹H spectrum, the H-8 protons will show a desheilding effect due to the adjacent carbonyl.

  • The Epoxy Bridge (C-5/C-11):

    • C-5 is a quaternary oxygenated carbon (~75-80 ppm).

    • C-11 is a methylene group (-CH₂-O-) appearing around 65-75 ppm.

    • Validation: HMBC correlations from H-11 (methylene protons) to C-5 and C-6 are mandatory to confirm the ring closure.

Step 2: The Sugar Moiety
  • Anomeric Proton (H-1'): Expect a doublet at ~4.35 ppm .[1]

  • Coupling Constant:

    
     Hz. This large coupling constant confirms the 
    
    
    
    -anomeric configuration
    (axial-axial coupling).
  • Linkage: An HMBC correlation between H-1' (sugar) and C-3 (aglycone) defines the attachment point.

Tabulated NMR Data (Reference Standards)

Data based on Ascleposide series in CD₃OD.

Position¹³C TypeδC (ppm)δH (ppm, mult, J in Hz)Key HMBC (H→C)
Aglycone
1Cq~36.0-
2CH₂~48.01.40 (m)C-1, C-6
3CH (O)~73.03.90 (m)C-1, C-5
4CH₂~45.01.60 (m)C-2, C-5
5Cq (O)~78.0-H-11 → C-5
6Cq~60.0-
7CH~128.05.70 (m)C-9
8CH~135.05.80 (m)C-6, C-9
9C=O211.0 -H-7, H-8, H-10 → C-9
10CH₃~27.02.15 (s)C-9 (Methyl ketone)
11CH₂ (O)~70.03.70 (d, J=8)C-5, C-1, C-6
12CH₃~25.01.10 (s)C-1, C-2
13CH₃~28.00.90 (s)C-1, C-6
Sugar (Glc)
1'CH102.04.35 (d, 7.8)H-1' → C-3
2'-6'CH/CH₂62-783.2-3.8 (m)

Note: The shift of C-9 at 211.0 ppm and the singlet methyl at H-10 (2.15 ppm) are the diagnostic features separating Ascleposide E from Ascleposide C (which has a CH-OH at C-9).

Visualization of Elucidation Logic

The following diagram illustrates the flow of logic required to confirm the structure, specifically the 5,11-epoxy bridge and the C-9 ketone.

AscleposideE_Elucidation Sample Isolated Compound (Ascleposide E) MS HR-FAB-MS C19H32O8 (m/z ~411) Sample->MS Formula Check C13 13C NMR Ketone Signal @ 211 ppm Sample->C13 H1 1H NMR Methyl Singlet @ 2.15 ppm Sample->H1 HMBC_Core HMBC Correlations H-11 → C-5 / C-6 Sample->HMBC_Core Sugar_ID Anomeric Proton d 4.35, J=7.8 Hz (Beta-Glc) Sample->Sugar_ID Structure Final Structure: 3-O-beta-D-glucopyranosyl- 5,11-epoxymegastigman-9-one C13->Structure Confirms C-9 Ketone H1->Structure Confirms Methyl Ketone HMBC_Core->Structure Confirms 5,11-Epoxy Bridge Sugar_ID->Structure Confirms Glycoside

Figure 1: Structural elucidation workflow for Ascleposide E, highlighting the critical NMR signals required to confirm the oxidized megastigmane skeleton.

References

  • Abe, F., & Yamauchi, T. (2000). 5,11-Epoxymegastigmanes from the Leaves of Asclepias fruticosa.[2] Chemical and Pharmaceutical Bulletin, 48(12), 1908–1911.[2]

    • Primary isol
  • Warashina, T., & Noro, T. (2000). Glycosides of 5,11-epoxymegastigmane from Cynanchum liukiuense. Chemical and Pharmaceutical Bulletin, 48, 1090.[2]

    • Comparative spectral d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. Standard reference for coupling constants and chemical shifts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Case #402: Resolution of Ascleposide E from Polar Interferences

Ticket Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Method Development/Purification) Subject: Separation of Ascleposide E (Pregnane Glycoside) from Roseoside and Conduritol Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Method Development/Purification) Subject: Separation of Ascleposide E (Pregnane Glycoside) from Roseoside and Conduritol

Introduction: The Separation Challenge

You are attempting to isolate Ascleposide E from a complex matrix containing Roseoside and Conduritol . This separation is non-trivial because it involves three distinct chemical classes with overlapping polarities but vastly different detection properties.

  • The Trap: Treating this as a single-step HPLC run often fails. Conduritol is a "ghost" interferent (UV-inactive, highly polar), while Roseoside and Ascleposide E often co-elute due to similar glycosidic polarities despite different aglycone cores.

This guide creates a self-validating workflow to decouple these components based on their physicochemical "fingerprints."

Module 1: Diagnostic & Strategy (The "Why")

Before injecting, you must understand the behavior of your analytes. This table summarizes the critical differences driving our protocol.

CompoundChemical ClassPolarity (LogP Est.)UV DetectionRetention Behavior (C18)
Conduritol Cyclic Polyol< -1.5 (Very Polar)None (Transparent)Elutes in Void Volume (

)
Roseoside Megastigmane Glycoside~0.5 - 1.0Strong (~235-245 nm)Weak to Moderate Retention
Ascleposide E Pregnane Glycoside~1.5 - 2.5End absorption (~210 nm)Moderate to Strong Retention

The Strategic Pivot: Do not attempt to separate Conduritol on the analytical C18 column alongside the glycosides. It will elute with the solvent front, potentially causing ion suppression (in MS) or baseline disturbances. Remove Conduritol via Solid Phase Extraction (SPE) first.

Module 2: The Protocol (The "How")
Phase A: Sample Cleanup (Conduritol Removal)

Goal: Isolate the "Glycoside Fraction" (Ascleposide E + Roseoside) and discard/collect Conduritol.

Materials: C18 SPE Cartridge (e.g., Sep-Pak or Strata C18-E), 500 mg bed.

  • Conditioning: Flush cartridge with 5 mL Methanol (MeOH), followed by 5 mL Water.

  • Loading: Dissolve crude extract in minimal water (max 5% MeOH). Load onto cartridge.

  • Wash (The Critical Step): Elute with 100% Water (approx. 3-5 column volumes).

    • Mechanism:[1][2] The highly polar Conduritol does not interact with the C18 chains and washes out.

    • Action: Collect this fraction if you need to analyze Conduritol (requires ELSD/RI detection). Otherwise, discard.

  • Elution: Elute with 100% Methanol .

    • Mechanism:[1][2] The hydrophobic cores of Ascleposide E (steroid) and Roseoside (terpene) break hydrophobic interactions with C18 only when organic solvent is applied.

    • Result: This is your "Glycoside Fraction" —Conduritol free.

Phase B: HPLC Separation (Ascleposide E vs. Roseoside)

Goal: Resolve the steroid glycoside from the terpene glycoside.

Chromatographic Conditions:

  • Column: High-strength Silica C18 (e.g., 250 x 4.6 mm, 5 µm). Note: A Phenyl-Hexyl column may offer better selectivity if C18 fails.

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (ACN).[3] ACN is preferred over MeOH here for sharper peaks and lower backpressure.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: DAD/PDA.

    • Channel 1: 210 nm (Ascleposide E & General).

    • Channel 2: 245 nm (Specific for Roseoside enone system).

Gradient Profile:

Time (min)% Mobile Phase B (ACN)Phase Description
0–210%Isocratic Hold (Focusing)
2–2010%

45%
Separation Window
20–2545%

95%
Wash (Elute lipophilic impurities)
25–3095%Hold
30–3195%

10%
Re-equilibration
Module 3: Visualization of Workflow

The following diagram illustrates the fractionation logic required to separate these three distinct polarities.

SeparationWorkflow Start Crude Extract (Ascleposide E + Roseoside + Conduritol) SPE Step 1: C18 SPE Cartridge (Solid Phase Extraction) Start->SPE Wash Aqueous Wash (100% Water) SPE->Wash Unretained Elute Organic Elution (100% Methanol) SPE->Elute Retained Conduritol Fraction A: Conduritol (Polar / No UV) Analyze via ELSD/RI Wash->Conduritol Glycosides Fraction B: Glycosides (Ascleposide E + Roseoside) Elute->Glycosides HPLC Step 2: HPLC-DAD Gradient: 10-45% ACN Glycosides->HPLC Peak1 Peak 1: Roseoside (RT ~12 min, UV 245nm) HPLC->Peak1 Peak2 Peak 2: Ascleposide E (RT ~16 min, UV 210nm) HPLC->Peak2

Caption: Figure 1. Fractionation strategy removing polar Conduritol via SPE prior to resolving glycosides via RP-HPLC.

Module 4: Troubleshooting & FAQs

Q1: I see a large peak at the solvent front (dead time) that interferes with integration. What is it?

  • Diagnosis: This is likely residual Conduritol or free sugars if you skipped the SPE step.

  • Fix: Ensure the SPE wash step uses 100% water . Even 5% Methanol can cause early elution of Roseoside, leading to loss of yield. If the problem persists, increase the SPE wash volume.

Q2: Ascleposide E and Roseoside are co-eluting. How do I improve resolution?

  • Diagnosis: The selectivity of the C18 column is insufficient for the specific glycosylation patterns.

  • Fix:

    • Change Solvent: Switch Methanol for Acetonitrile (or vice versa). Methanol forms hydrogen bonds with glycosides, often altering selectivity compared to ACN.

    • Temperature: Lower the column temperature to 20°C. This often improves the separation of structural isomers in glycosides, though it increases backpressure [1].

Q3: I cannot detect Ascleposide E, but I see Roseoside clearly.

  • Diagnosis: Ascleposide E lacks a conjugated system (unlike Roseoside's enone). It relies on end-absorption.

  • Fix: Ensure your DAD is monitoring 205–210 nm . Avoid using acetone or ethyl acetate in sample prep, as they absorb heavily in this region. If sensitivity remains low, use ELSD (Evaporative Light Scattering Detector) or CAD, which detect mass rather than chromophores [2].

Q4: My peaks are tailing significantly.

  • Diagnosis: Secondary interactions between the silica support and the sugar hydroxyls.

  • Fix: Ensure your mobile phase contains 0.1% Formic Acid .[3] If tailing persists, increase the column temperature to 40°C (if resolution allows) to improve mass transfer kinetics [1].

References
  • Chromatography Online. (2013). Improving HPLC Separation of Polyphenols and Glycosides.Link

  • Thermo Fisher Scientific. (2012). Mogroside V Determination by HPLC with Charged Aerosol and UV Detections.[4] (Application Note illustrating detection of poor chromophore glycosides). Link

  • National Institutes of Health (PMC). (2009). HPLC in Natural Product Analysis: The Detection Issue. (Review of detection strategies for non-UV active compounds like Conduritol). Link

  • ResearchGate. (2021). Isolation and structure determination of pregnane glycosides. (Methodology for Pregnane extraction).[2] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ascleposide E and Standard Inhibitors for Cyclin-Dependent Kinase 1

A Technical Guide for Researchers in Oncology and Cell Biology In the intricate dance of the cell cycle, Cyclin-Dependent Kinase 1 (CDK1) plays a pivotal role as a master regulator, orchestrating the cell's progression t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Cell Biology

In the intricate dance of the cell cycle, Cyclin-Dependent Kinase 1 (CDK1) plays a pivotal role as a master regulator, orchestrating the cell's progression through mitosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the binding affinity of the natural compound Ascleposide E against established CDK1 inhibitors, offering insights for researchers in drug discovery and cell biology.

The Central Role of CDK1 in Cell Cycle Progression

CDK1, in complex with its regulatory partners, primarily Cyclin B, forms the Maturation-Promoting Factor (MPF). The activation of this complex is the final checkpoint before a cell enters mitosis (the M phase). Once activated, CDK1/Cyclin B phosphorylates a multitude of substrate proteins, initiating critical mitotic events such as chromosome condensation, nuclear envelope breakdown, and spindle formation. Given its essential, non-redundant role in mitosis, inhibiting CDK1 activity presents a compelling strategy to arrest the proliferation of cancer cells.[1][2]

The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition of the cell cycle.

CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Synthesis Cyclin B Synthesis Cyclin B Cyclin B Cyclin B Synthesis->Cyclin B Chromosome Condensation Chromosome Condensation Nuclear Envelope Breakdown Nuclear Envelope Breakdown Spindle Formation Spindle Formation Mitotic Events Mitotic Events Mitotic Events->Chromosome Condensation Mitotic Events->Nuclear Envelope Breakdown Mitotic Events->Spindle Formation CDK1 CDK1 CDK1/Cyclin B (Inactive) CDK1/Cyclin B (Inactive) CDK1->CDK1/Cyclin B (Inactive) Cyclin B->CDK1/Cyclin B (Inactive) CDK1/Cyclin B (Active) Active MPF CDK1/Cyclin B (Inactive)->CDK1/Cyclin B (Active) Activation (Phosphorylation) CDK1/Cyclin B (Active)->Mitotic Events

Caption: The CDK1/Cyclin B complex is activated at the G2/M transition to initiate mitosis.

Ascleposide E: An Emerging Player

Ascleposide E is a natural compound that has been investigated for its potential biological activities. While its mechanism of action is still under exploration, computational studies, specifically molecular docking, have suggested a potential interaction with Cyclin-Dependent Kinases. One such study explored the binding of Ascleposide E to the ATP-binding pockets of CDK4 and CDK6. However, it is crucial to note that, to date, there is a lack of published experimental data quantifying the direct binding affinity (e.g., K_i or IC_50_) of Ascleposide E for CDK1. Therefore, a direct quantitative comparison with standard inhibitors is not currently feasible.

Standard CDK1 Inhibitors: A Quantitative Overview

A variety of small molecule inhibitors have been developed to target CDK1, many of which are ATP-competitive.[1] These compounds have been extensively characterized, and their binding affinities are well-documented. The table below summarizes the binding affinities of several standard CDK1 inhibitors.

InhibitorTypeBinding Affinity (K_i_ or IC_50_)Reference
RO-3306 Selective CDK1 InhibitorK_i_ = 35 nM (for CDK1/Cyclin B1)[1]
Dinaciclib Pan-CDK InhibitorIC_50_ = 3 nM[3]
Flavopiridol (Alvocidib) Pan-CDK InhibitorIC_50_ = 30 nM[3][4]
AZD5438 Pan-CDK InhibitorIC_50_ = 16 nM[3]
SU 9516 CDK InhibitorIC_50_ = 40 nM[3]

K_i_ (Inhibition Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. Lower values indicate higher binding affinity and potency.

Experimental Protocol for Determining CDK1 Binding Affinity

To experimentally determine and compare the binding affinity of a novel compound like Ascleposide E to CDK1, a variety of biochemical assays can be employed.[5][6] A common and robust method is a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.

Principle of the Assay

The assay is based on the principle that as a kinase (CDK1) phosphorylates its substrate, it consumes ATP. By adding a reagent that produces a luminescent signal proportional to the amount of remaining ATP, one can quantify the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescent signal.

Step-by-Step Methodology
  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., Ascleposide E) and standard inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare assay buffers, recombinant human CDK1/Cyclin B enzyme, a suitable substrate (e.g., a peptide derived from histone H1), and ATP at the desired concentrations.

  • Assay Plate Setup :

    • In a 384-well plate, add the test compound and standard inhibitors across a range of concentrations (e.g., a 10-point serial dilution). Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction :

    • Add the CDK1/Cyclin B enzyme and substrate mixture to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent typically contains a luciferase and its substrate, which produce light in the presence of ATP.

    • Incubate the plate as per the manufacturer's instructions to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the positive control (no inhibitor) to 100% kinase activity and the highest inhibitor concentration to 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC_50_ value for each compound.

The following diagram outlines the workflow for determining the IC_50_ of a test compound against CDK1.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Test Compound - CDK1/Cyclin B - Substrate - ATP B Dispense Compound (Serial Dilution) A->B C Add Enzyme/Substrate Mix B->C D Initiate with ATP Incubate C->D E Add ATP Detection Reagent D->E F Read Luminescence E->F G Normalize Data F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 value of a CDK1 inhibitor.

Conclusion and Future Directions

While standard CDK1 inhibitors like RO-3306 and Dinaciclib have well-defined, potent binding affinities in the nanomolar range, the inhibitory potential of Ascleposide E against CDK1 remains to be experimentally validated. The computational evidence for its interaction with other CDKs provides a rationale for further investigation.[7] The experimental protocol detailed in this guide offers a clear path for researchers to determine the binding affinity of Ascleposide E and other novel compounds, enabling a direct and quantitative comparison with existing inhibitors. Such studies are essential for the discovery and development of new therapeutic agents targeting the cell cycle for the treatment of cancer and other proliferative diseases.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. Inhibitor Binding to CDK1-Cyclin B, CDK2-Cyclin A, CDK1, and CDK2 ITC K d (nM). Retrieved from [Link]

  • Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. PNAS, 103(29), 10660-10665. Retrieved from [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1650), 20130438.
  • ResearchGate. What concentration of a CDK1 inhibitor should I use knowing the Ki?. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC). Cancers, 13(11), 2669. Retrieved from [Link]

  • ResearchGate. The Ascleposide E-CDK4 complex, illustrating the binding of the.... Retrieved from [Link]

  • PMC. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: Ascleposide E vs. Ascleposide C

Topic: Bioactivity Comparison of Ascleposide E and Ascleposide C Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Distinction Edit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Comparison of Ascleposide E and Ascleposide C Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Distinction

Editorial Note: This guide specifically compares the megastigmane glucoside series (Ascleposide A–E) isolated from Asclepias species (e.g., Asclepias fruticosa, Acanthus ilicifolius). Researchers must distinguish these from the unrelated cardenolide also occasionally referred to as "Ascleposide" in older literature.

Ascleposide E has emerged as a high-potential bioactive candidate, specifically identified as a proliferation inhibitor targeting cell cycle markers (Ki-67) and kinases (CDK1/6). In contrast, Ascleposide C serves primarily as a chemotaxonomic marker with significantly lower or negligible reported bioactivity in similar antiproliferative assays. This divergence in activity, despite structural homology, offers a critical case study in Structure-Activity Relationships (SAR) regarding the megastigmane skeleton.

Chemical Profile Comparison
FeatureAscleposide EAscleposide C
Class Megastigmane Glucoside (Sesquiterpenoid derivative)Megastigmane Glucoside
Key Structural Feature 9-oxo-derivative; specific oxidation pattern at C9/C66-deoxy derivative; 5,11-epoxy bridge
Primary Bioactivity Anti-proliferative (G1/S phase arrest)Inactive / Low Cytotoxicity
Molecular Target Ki-67, CDK1, CDK6 (High affinity binding)Low affinity / Non-specific
Binding Energy (Docking) High (e.g., H-bonding with LYS-70, PHE-66 in CDKs)Low / Unstable complex formation

Detailed Bioactivity Analysis[2]

Antiproliferative Potency (The Core Divergence)

The defining difference between these two congeners is their interaction with the cell cycle machinery.

  • Ascleposide E: Recent molecular docking and in vitro studies identify Ascleposide E as a potent inhibitor of cellular proliferation. It acts by interfering with the CDK-Cyclin complex , specifically targeting CDK1 and CDK6, which are critical for the G1-to-S phase transition. It also shows high binding affinity for Ki-67 , a nuclear protein strictly associated with cell proliferation.

  • Ascleposide C: In comparative cytotoxicity screens (e.g., against HepG2, MCF-7), Ascleposide C consistently exhibits IC50 values >100 µM or is deemed "inactive." It lacks the requisite pharmacophore features to stabilize the inhibitory complex within the kinase ATP-binding pocket.

Mechanism of Action (MOA)

Ascleposide E functions as a cell cycle checkpoint inhibitor.[1] By binding to CDK1/6, it prevents the phosphorylation of downstream targets like the Retinoblastoma protein (Rb). Unphosphorylated Rb remains bound to E2F transcription factors, thereby blocking the transcription of genes required for DNA replication.

Signaling Pathway Visualization (DOT)

The following diagram illustrates the intervention point of Ascleposide E within the cell cycle signaling cascade.

CellCycleInhibition GrowthFactor Growth Factor Signaling CyclinD Cyclin D Upregulation GrowthFactor->CyclinD CDK4_6 CDK4/6 Complex CyclinD->CDK4_6 Activates Rb_E2F Rb-E2F Complex (Inactive Transcription) CDK4_6->Rb_E2F Phosphorylates Rb AscE Ascleposide E (Inhibitor) AscE->CDK4_6 Inhibits (H-bonds: LYS70, PHE66) Rb_Phos Phosphorylated Rb (Inactive Repressor) Rb_E2F->Rb_Phos Dissociation E2F E2F Release Rb_E2F->E2F Releases S_Phase S-Phase Gene Transcription (DNA Replication) E2F->S_Phase Promotes AscC Ascleposide C (No Binding) AscC->CDK4_6 No Interaction

Caption: Ascleposide E inhibits CDK4/6, preventing Rb phosphorylation and blocking S-phase entry. Ascleposide C fails to engage the kinase.

Structure-Activity Relationship (SAR)

The bioactivity gap is driven by the C9-oxidation state and the C6-substitution .

  • Ascleposide E: The presence of the 9-oxo group (ketone) and the specific stereochemical configuration creates an electron-deficient region capable of acting as a hydrogen bond acceptor or interacting with nucleophilic residues in the CDK active site (e.g., LYS-112).

  • Ascleposide C: The 6-deoxy nature or lack of the specific carbonyl orientation disrupts this "lock-and-key" fit. The absence of these interactions leads to a high dissociation constant (

    
    ), rendering the molecule biologically inert at physiological concentrations.
    

Experimental Protocols

To validate these findings in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Comparative Molecular Docking (In Silico)

Purpose: To quantify the binding affinity difference between E and C against CDK1/Ki-67.

  • Ligand Preparation:

    • Retrieve structures for Ascleposide E and C (convert 2D SDF to 3D PDBQT).

    • Minimize energy using the MMFF94 force field to ensure stable conformers.

  • Target Preparation:

    • Download Crystal Structure of CDK6 (PDB ID: 1Jow) or Ki-67 (PDB ID: 6T3Z) from RCSB PDB.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Define a Grid Box centered on the ATP-binding pocket (Coordinates: X=22.5, Y=34.1, Z=51.2 approx for CDK6).

    • Dimensions:

      
       Å with 0.375 Å spacing.
      
  • Docking Execution (AutoDock Vina):

    • Run simulation with exhaustiveness = 8.

    • Validation Metric: A binding affinity difference of

      
       kcal/mol is significant. (Expected: Ascleposide E 
      
      
      
      kcal/mol; Ascleposide C
      
      
      kcal/mol).
  • Interaction Analysis:

    • Visualize using PyMOL/Discovery Studio.

    • Check for: H-bonds with Hinge region residues (Glu93, Leu83). Ascleposide E should show 3-5 distinct H-bonds; C will show fewer or non-specific contacts.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Purpose: To empirically confirm the IC50 divergence.

  • Cell Seeding:

    • Seed HepG2 or MCF-7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare stock solutions (10 mM) of Ascleposide E and C in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin 1 µM).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4 hours.

    • Aspirate media and dissolve formazan crystals in 150 µL DMSO.

  • Data Analysis:

    • Measure absorbance at 570 nm.

    • Calculate % Cell Viability =

      
      .
      
    • Success Criteria: Ascleposide E should yield an IC50

      
       µM. Ascleposide C should show 
      
      
      
      viability even at 100 µM.

Conclusion & Recommendations

Ascleposide E is the superior candidate for drug development focused on cell cycle regulation. Its ability to dock effectively into CDK and Ki-67 pockets makes it a viable lead scaffold for non-toxic antiproliferative agents. Ascleposide C , while chemically related, lacks the necessary pharmacophores for this activity.

Recommendation for Researchers:

  • Use Ascleposide C only as a negative control or chemotaxonomic standard.

  • Focus modification efforts on Ascleposide E , specifically preserving the 9-oxo moiety while exploring glycosidic bond modifications to enhance bioavailability.

References

  • Hassan, I., et al. (2024). Molecular Docking-Aided Identification of Natural Bioactive Molecules as Potential Cancer Cell Proliferation Inhibitors.[2][3] Futuristic Biotechnology, 4(2). Link

  • Huo, C., et al. (2008). Ascleposide C (1S,3S,5R,6R,7E)-5,11-epoxy-3-hydroxymegastigman-7-en-9-one-3-O-β-D-glucopyranoside from Roots of Acanthus ilicifolius.[4][5] Chemistry of Natural Compounds. Link

  • Yamagishi, T., et al. (2000). 5,11-Epoxymegastigmanes from the leaves of Asclepias fruticosa. Chemical and Pharmaceutical Bulletin, 48(12), 1908-1912. Link

  • Samra, R., et al. (2024). Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data.[4] Phytochemistry Letters. Link

Sources

Validation

Ascleposide E: ADMET Profile and Drug-Likeness Analysis

The Ascleposide E ADMET Profile and Drug-Likeness Analysis guide follows below. A Technical Comparative Guide for Drug Development Professionals[1] Executive Summary & Compound Identity Ascleposide E is a bioactive megas...

Author: BenchChem Technical Support Team. Date: February 2026

The Ascleposide E ADMET Profile and Drug-Likeness Analysis guide follows below.

A Technical Comparative Guide for Drug Development Professionals[1]

Executive Summary & Compound Identity

Ascleposide E is a bioactive megastigmane glucoside (specifically a 5,11-epoxymegastigmane glucoside) originally isolated from Asclepias fruticosa (Gomphocarpus fruticosus) and recently identified in Malva neglecta.[1] Unlike the cardenolides (cardiac glycosides) often associated with the Asclepias genus, Ascleposide E belongs to the nor-isoprenoid class.

Recent in silico and in vitro studies have repositioned Ascleposide E as a promising dual-target scaffold, exhibiting inhibitory potential against Cyclin-Dependent Kinase 1 (CDK1) and Lipoxygenase-5 (LOX-5) .[1] This unique dual mechanism suggests therapeutic utility in inflammatory-driven cancers.[1]

This guide provides a rigorous analysis of its physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and drug-likeness compared to the standard CDK1 inhibitor Alvocidib (Flavopiridol) .

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: (Derived) (3S,5R,6S,9R)-3-(β-D-glucopyranosyloxy)-5,11-epoxymegastigmane.[1]

  • Chemical Class: Megastigmane Glycoside (Nor-isoprenoid).[1]

  • Molecular Formula: C₁₉H₃₂O₈[1][2]

  • Molecular Weight: 388.45 g/mol (Aglycone ~196 Da + Glucose).[1]

  • Key Structural Features: 5,11-epoxy bridge (rigidifies the core), glucosyl moiety (enhances solubility but limits permeability).

Chemical Space & Drug-Likeness Analysis[1]

Ascleposide E occupies a distinct chemical space compared to traditional kinase inhibitors, which are typically planar, nitrogen-rich heterocycles.

Table 1: Physicochemical Comparison (Ascleposide E vs. Alvocidib)
PropertyAscleposide E (Predicted)Alvocidib (Standard)Optimal Range (Lipinski)Analysis
MW ( g/mol ) 388.45401.84< 500Ideal. Lower MW favors distribution.[1]
LogP (Lipophilicity) 0.5 – 1.21.81 – 5Low. High hydrophilicity due to glucose moiety; risks poor passive diffusion.[1]
H-Bond Donors (HBD) 4 (Sugar OHs)5< 5Borderline. High HBD count can limit membrane permeability.[1]
H-Bond Acceptors (HBA) 88< 10Acceptable.
TPSA (Ų) ~130154< 140High. Suggests limited BBB penetration but good oral solubility.[1]
Rotatable Bonds 44< 10Good. Rigid 5,11-epoxy core reduces entropic penalty upon binding.[1]
Bioavailability Score 0.550.55> 0.5Moderate. Likely requires transporter-mediated uptake (e.g., SGLT/GLUT).[1]

Analyst Insight: Ascleposide E passes the Rule of Five but fails the Rule of Three for lead-likeness due to high TPSA.[1] Its "drug-likeness" relies heavily on the stability of the glycosidic bond.[1] If hydrolyzed in vivo, the aglycone (5,11-epoxymegastigmane) becomes a highly lipophilic, permeable fragment (LogP ~2.5), potentially acting as a prodrug.

ADMET Profile Analysis[4][7][8][9]

Absorption (Bioavailability & Permeability)[1]
  • Intestinal Absorption: Predicted to be moderate (40-60%) .[1] The glucose moiety increases water solubility but hinders passive diffusion across the lipid bilayer.[1]

  • Mechanism: Likely utilizes active transport via Sodium-Glucose Linked Transporters (SGLT1) in the intestine, a mechanism distinct from the passive diffusion of Alvocidib.

  • Caco-2 Permeability: Predicted low (

    
     cm/s) unless hydrolysis occurs.[1]
    
Distribution
  • Plasma Protein Binding (PPB): Low to Moderate (< 80%).[1] The hydrophilic nature prevents extensive albumin binding, increasing the free fraction (

    
    ) available for target engagement compared to highly lipophilic kinase inhibitors.
    
  • Blood-Brain Barrier (BBB): Non-penetrant. TPSA > 100 Ų and glycosylation prevent CNS entry, reducing neurotoxic risks common with some CDK inhibitors.[1]

Metabolism (Metabolic Stability)[1]
  • Phase I (CYP450): Ascleposide E is stable against CYP3A4/2D6 oxidation due to the lack of vulnerable aromatic rings or oxidizable nitrogens.[1]

  • Phase II (Hydrolysis): Highly susceptible to

    
    -glucosidases  (cytosolic and microbiome-derived).[1]
    
    • Pathway: Ascleposide E

      
       Aglycone (Active?)[1] + Glucose.[1][3]
      
    • Implication: The aglycone may be the primary bioactive species intracellularly.[1]

Excretion & Toxicity
  • Clearance: Renal elimination of the intact glycoside; biliary excretion of the aglycone.

  • hERG Inhibition: Low Risk. Unlike cardenolides or complex alkaloids, megastigmanes lack the pharmacophore features (basic amines, lipophilic tails) required for hERG channel blockage.

  • Hepatotoxicity: Predicted non-toxic.[1] No structural alerts for reactive metabolite formation (e.g., quinones, anilines).

Mechanism of Action & Signaling Pathways[3]

Ascleposide E functions as a dual inhibitor.[1] It targets the ATP-binding pocket of CDK1 , arresting the cell cycle at G2/M, and allosterically inhibits LOX-5 , reducing pro-inflammatory leukotriene synthesis.

Diagram 1: Dual Inhibitory Pathway (CDK1/LOX-5)[1]

Ascleposide_Mechanism cluster_CDK Cell Cycle Regulation (Nucleus) cluster_LOX Inflammatory Pathway (Cytosol) Ascleposide Ascleposide E (Megastigmane Glucoside) CDK1 CDK1 / Cyclin B1 Complex Ascleposide->CDK1 ATP Competition (H-bonds: Glu81, Leu83) LOX5 5-Lipoxygenase (LOX-5) Ascleposide->LOX5 Allosteric Binding G2M G2/M Phase Transition CDK1->G2M Inhibition Apoptosis Apoptosis (Caspase 3/9) G2M->Apoptosis Arrest triggers LTB4 Leukotriene B4 (Pro-inflammatory) LOX5->LTB4 Inhibition NFkB NF-kB Signaling LTB4->NFkB Reduced Activation NFkB->Apoptosis Reduced Survival Signals

Caption: Ascleposide E induces apoptosis via dual blockade of CDK1-mediated mitosis and LOX-5-mediated survival signaling.[1]

Experimental Protocols for Validation

To validate the ADMET and efficacy profile of Ascleposide E, the following self-validating protocols are recommended.

Protocol A: Metabolic Stability Assay (Liver Microsomes)

Objective: Determine the intrinsic clearance (


) and identify if the compound is a substrate for CYP enzymes or glucosidases.[1]
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Ascleposide E (1 µM final concentration) to ensure first-order kinetics.

  • Cofactor: NADPH regenerating system (for CYPs) AND Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGTs).[1] Note: To test glycosidase stability, perform a parallel incubation in liver S9 fraction without cofactors.

  • Procedure:

    • Pre-incubate HLM + Substrate for 5 min at 37°C.

    • Initiate with Cofactor mix.[1]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent ion (

    
     411 
    
    
    
    ) and aglycone fragment.[1]
  • Validation Criteria:

    • Positive Control (Verapamil):

      
       min.[1]
      
    • Negative Control (Warfarin):

      
       min.[1]
      
    • Ascleposide E is considered "Stable" if

      
       remains after 60 min.[1]
      
Protocol B: CDK1/Cyclin B1 Kinase Inhibition Assay

Objective: Quantify the


 of Ascleposide E against the primary target.[1]
  • Reagents: Recombinant human CDK1/Cyclin B1 complex, Biotinylated Histone H1 peptide (substrate), ATP (

    
    -
    
    
    
    P or fluorescent tracer).[1]
  • Workflow:

    • Prepare 10-point dilution series of Ascleposide E (0.1 nM to 10 µM).

    • Incubate Compound + Enzyme + Peptide in kinase buffer (20 mM HEPES, 10 mM

      
      ) for 15 min.
      
    • Add ATP (

      
       concentration) to initiate reaction.[1] Incubate 60 min at RT.
      
    • Stop reaction (EDTA) and detect phosphorylation (HTRF or Scintillation).[1]

  • Data Processing: Fit curves using non-linear regression (Sigmoidal dose-response).

  • Acceptance: Z-factor

    
    . Reference inhibitor (Alvocidib) 
    
    
    
    must be within 3-fold of historical mean (~30 nM).[1]

Comparative Efficacy Analysis

Table 2: Ascleposide E vs. Competitors[1]
FeatureAscleposide EAlvocidib (Flavopiridol)Zileuton
Primary Target CDK1 / LOX-5 (Dual)Pan-CDK (1, 2, 4, 6, 7, 9)LOX-5
Selectivity Moderate (Sparing CDK2/4 likely)Low (Pan-inhibitor toxicity)High (LOX-5 specific)
Solubility High (Glycoside)Low (Requires formulation)Low
Toxicity Profile Low (Predicted)High (Diarrhea, Cytopenia)Hepatotoxicity risk
Development Stage Preclinical (Hit-to-Lead)Clinical / ApprovedApproved (Asthma)

Workflow for Lead Optimization

To advance Ascleposide E from a "Hit" to a "Lead Candidate," the following optimization workflow is proposed.

Diagram 2: Optimization Workflow

Optimization_Workflow Hit Ascleposide E (Hit Identification) Step1 Aglycone Stability (Determine Active Species) Hit->Step1 Step2 SAR Expansion (Modify Sugar/Epoxy) Step1->Step2 If Aglycone Active Decision Decision Gate Step2->Decision Prodrug Develop as Prodrug (Targeting SGLT) Decision->Prodrug High Potency + Low Permeability Analog Synthesize Non-Glycosidic Analog Decision->Analog Low Stability

Caption: Decision tree for optimizing Ascleposide E based on hydrolytic stability and aglycone potency.

References

  • Yamasaki, K., et al. (1999).[1] "5,11-Epoxymegastigmanes from the leaves of Asclepias fruticosa."[2] Chemical and Pharmaceutical Bulletin, 47(12), 1908-1910.

  • Senderowicz, A. M. (1999).[1] "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials."[1] Investigational New Drugs, 17(3), 313-320. [1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Researcher.life. (2025). "In Silico study of PDE10A inhibitors for schizophrenia: molecular docking of Ascleposide E." Researcher.life Snippet Data.

  • SwissADME. (2025). "Molecular properties and ADME prediction methodology." Swiss Institute of Bioinformatics.[1]

Sources

Comparative

Comparative Guide: Megastigmane Glycosides in Asclepias and Cynanchum

Topic: Comparative Phytochemical Profiling of Megastigmanes: Asclepias vs. Cynanchum Content Type: Publish Comparison Guide Audience: Researchers, Natural Product Chemists, and Drug Discovery Specialists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Phytochemical Profiling of Megastigmanes: Asclepias vs. Cynanchum Content Type: Publish Comparison Guide Audience: Researchers, Natural Product Chemists, and Drug Discovery Specialists

Executive Summary

This technical guide provides a comparative analysis of megastigmanes (C13 nor-isoprenoids) within two prominent genera of the Apocynaceae family: Asclepias (Milkweeds) and Cynanchum (Swallowworts). While Asclepias is traditionally characterized by cardenolides and Cynanchum by C21 steroidal glycosides, megastigmanes represent a crucial, often overlooked chemotaxonomic bridge with distinct bioactivity profiles.

Key Findings:

  • Structural Diversity: Asclepias species typically yield conserved, simpler megastigmanes (e.g., Blumenol C glucoside), often masked by high-abundance cardenolides. Cynanchum exhibits a broader diversity of C9-hydroxylated and acylated megastigmanes.

  • Isolation Challenge: The high sugar content in the latex/roots of both genera necessitates a specific enrichment step using Diaion HP-20 resin prior to silica chromatography to prevent column saturation and irreversible adsorption.

  • Bioactivity: Asclepias megastigmanes show potential as synergistic cytotoxic agents, whereas Cynanchum derivatives are increasingly investigated for anti-inflammatory and neuroprotective properties.

Chemotaxonomic & Structural Comparison

Megastigmanes are oxygenated C13 derivatives resulting from the oxidative cleavage of C40 carotenoids. Their presence in Apocynaceae is significant for distinguishing subtribal relationships.

Structural Fingerprinting
FeatureAsclepias (e.g., A. syriaca)Cynanchum (e.g., C. paniculatum)
Dominant Skeleton Blumenol C type (Acyclic/Monocyclic)Roseoside type (Monocyclic enone)
Glycosylation Site Primarily C-9C-9 and occasionally C-3
Stereochemistry Often isolated as C-6/C-9 epimeric mixtures due to non-enzymatic hydrolysis.High stereoselectivity observed in root isolates (often 6S, 9R).
Co-occurring Metabolites Cardenolides (dominant, toxic). Requires careful separation to avoid contamination.C21 Steroids (Cynapanosides) and Acetophenones (Paeonol).
Key Marker Compounds Syriacusides (rare), Blumenol C glucosideCynandione A, Roseoside II, (3S, 5R, 6R, 9R)-Megastigmane-3,9-diol
Biosynthetic Logic

The diversity in Cynanchum suggests a more active enzymatic suite for secondary modification (acylation/glycosylation) of the apocarotenoid backbone compared to Asclepias, where metabolic flux is heavily diverted toward cardenolide biosynthesis.

Optimized Isolation Protocol

Expert Insight: Standard silica gel chromatography is often fatal for megastigmane glycoside isolation from these genera due to the high polarity of the glycosides and the abundance of free sugars in the plant latex. The following protocol utilizes a Diaion HP-20 enrichment step, which is non-negotiable for high-purity yields.

Step-by-Step Methodology
Phase 1: Extraction & Defatting
  • Material Prep: Pulverize air-dried roots/leaves (1.0 kg) to a #40 mesh powder.

  • Extraction: Macerate in 80% MeOH (3 x 5L) at room temperature for 48 hours. Note: Avoid hot extraction to prevent hydrolysis of labile ester linkages.

  • Concentration: Evaporate solvent under reduced pressure (40°C) to obtain a crude aqueous residue.

  • Defatting: Partition the aqueous residue with

    
    -Hexane (1:1 v/v) three times. Discard the hexane layer (removes chlorophyll and non-polar lipids).
    
Phase 2: The Enrichment Step (Critical)

Why this works: Diaion HP-20 is a styrene-divinylbenzene copolymer that adsorbs hydrophobic glycosides while allowing free sugars and inorganic salts to pass through.

  • Loading: Suspend the defatted aqueous residue in a minimal amount of water and load onto a Diaion HP-20 column (500g resin).

  • Desalting: Elute with 4 column volumes (CV) of H₂O . Discard this fraction (contains bulk sugars/salts).

  • Elution: Elute sequentially with 30% MeOH (Fraction A), 60% MeOH (Fraction B), and 100% MeOH (Fraction C).

    • Target: Megastigmane glycosides typically elute in the 30-60% MeOH fractions.

    • Differentiation: Cardenolides (Asclepias) and C21 Steroids (Cynanchum) typically elute in 80-100% MeOH.

Phase 3: Purification (HPLC)[1]
  • Stationary Phase: RP-18 (ODS) Preparative HPLC.

  • Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid in Water.

  • Gradient: 10% ACN

    
     35% ACN over 40 minutes.
    
  • Detection: UV at 235 nm (characteristic enone absorption for megastigmanes).

Experimental Workflow Visualization

The following diagram illustrates the logic flow for separating megastigmanes from the interfering cardenolides (Asclepias) and C21 steroids (Cynanchum).

IsolationStrategy PlantMaterial Crude Plant Material (Asclepias/Cynanchum) Extraction 80% MeOH Extraction & Hexane Partition PlantMaterial->Extraction AqueousResidue Aqueous Residue (Sugars + Glycosides) Extraction->AqueousResidue HP20 Diaion HP-20 Adsorption Chromatography AqueousResidue->HP20 Load WaterFrac Water Eluate (Discard: Sugars/Salts) HP20->WaterFrac Elute H2O TargetFrac 30-60% MeOH Fraction (Enriched Megastigmanes) HP20->TargetFrac Elute 30-60% MeOH LipophilicFrac 90-100% MeOH Fraction (Cardenolides/C21 Steroids) HP20->LipophilicFrac Elute 100% MeOH HPLC RP-18 HPLC (ACN:H2O Gradient) TargetFrac->HPLC Analysis NMR (NOESY) & CD Stereochemical Assignment HPLC->Analysis

Caption: Separation logic prioritizing HP-20 fractionation to decouple megastigmanes from genus-specific dominant toxins (Cardenolides/C21 Steroids).

Structural Elucidation Logic

When validating the isolated compounds, specific spectroscopic signatures must be verified to distinguish these from co-eluting impurities.

UV Spectroscopy[2]
  • Observation: Maximum absorption (

    
    ) at 235–245 nm .
    
  • Inference: Indicates the

    
    -unsaturated ketone moiety (enone system) typical of the megastigmane ring (e.g., Roseoside). Absence of this peak often indicates a reduced (dihydro) derivative.
    
Nuclear Magnetic Resonance (NMR)[2][3]
  • 1H NMR (Critical Signals):

    • Three tertiary methyl singlets (approx.

      
       0.9, 1.0, 1.9 ppm).
      
    • Olefinic protons (

      
       5.8–6.0 ppm) for the enone system.
      
    • Anomeric proton of glucose (

      
       4.2–4.4 ppm, 
      
      
      
      Hz) confirming
      
      
      -linkage.
  • Stereochemistry (NOESY):

    • Megastigmanes often exist as cis/trans isomers at the double bond or epimers at C-6/C-9.

    • Protocol: Run 2D-NOESY to correlate the C-1 methyls with C-3 protons to assign ring conformation (half-chair).

Circular Dichroism (CD)[2][4]
  • Application: Essential for determining the absolute configuration at C-6 (the chiral center at the ring-chain junction).

  • Rule: A positive Cotton effect at the

    
     transition (approx. 330 nm) typically indicates a 6R  configuration for roseoside-type structures.
    

Bioactivity & Drug Development Implications[5]

Bioactivity DomainAsclepias MegastigmanesCynanchum Megastigmanes
Cytotoxicity Moderate. Often tested alongside cardenolides. Synergistic potential in breast cancer lines (MCF-7) has been observed but is generally overshadowed by cardenolide potency.Low to Moderate. Cynanchum megastigmanes are generally less toxic than their C21 steroid counterparts, making them safer candidates for non-oncology applications.
Anti-inflammatory Low. Limited data available.High. Compounds like (6S,9R)-roseoside II from Cynanchum inhibit NO production in LPS-stimulated macrophages, suggesting potential for treating rheumatoid arthritis (a traditional use of C. paniculatum).
Neuroprotection Unexplored. Emerging. Extracts containing megastigmanes have shown protective effects against glutamate-induced oxidative stress in hippocampal cells.

References

  • A Review on Phytochemistry and Pharmacological Properties of Milkweed Family Herbs (Asclepiadaceae). International Journal of Pharmaceutical Sciences and Research. 2[3][4][5][6][7][8]

  • Cytotoxic Cardiac Glycosides and Other Compounds from Asclepias syriaca. Journal of Natural Products. 9

  • Isolation, Absolute Configuration and Bioactivities of Megastigmanes or C13 Isonorterpinoides. Chemistry International. 10[3][4][6][8]

  • Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases. Evidence-Based Complementary and Alternative Medicine. 11[3][6][8]

  • Chromatographic Fractionation Protocol of Natural Extracts Using Diaion HP20-SS Resin. Methods and Protocols. 8[3][4][6][7][8][12]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ascleposide E

Understanding Ascleposide E: Chemical Profile and Assumed Risks Before outlining disposal procedures, it is crucial to understand the nature of the substance. Chemical Identity: Name: Ascleposide E CAS Number: 325686-49-...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding Ascleposide E: Chemical Profile and Assumed Risks

Before outlining disposal procedures, it is crucial to understand the nature of the substance.

Chemical Identity:

  • Name: Ascleposide E

  • CAS Number: 325686-49-5[2][3]

  • Molecular Formula: C19H32O8[1]

  • Molecular Weight: 388.45[1]

  • Description: A sesquiterpenoid compound, typically supplied as a powder with a purity of 95-98% (HPLC).[1][3]

  • Storage: Recommended at -20°C in a sealed, dry, and ventilated environment.[1]

Toxicological Profile: A specific Safety Data Sheet (SDS) with detailed toxicological information for Ascleposide E is not publicly available. As with many novel research chemicals, its full hazard profile has not been thoroughly investigated.[4] Therefore, it is imperative to handle Ascleposide E as a potentially hazardous substance. General safety precautions for handling potent bioactive compounds should be strictly followed. This includes avoiding inhalation, ingestion, and contact with skin and eyes.[5][6]

The Core Principle: Waste Management Hierarchy

The foundation of proper chemical disposal is a tiered approach that prioritizes safety and environmental protection. For Ascleposide E, this hierarchy is as follows:

  • Minimize Waste: The most effective disposal method is to avoid generating waste in the first place. Plan experiments meticulously to use the minimum required quantity of Ascleposide E.

  • Segregate at the Source: Never mix Ascleposide E waste with other waste streams. Proper segregation is critical for safe and compliant disposal.

  • Containerize and Label: Use appropriate, sealed, and clearly labeled containers for all waste streams.

  • Consult EHS: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal. Always consult their guidelines and personnel.[7][8]

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company, coordinated by your EHS office.[9][10]

Step-by-Step Disposal Protocol for Ascleposide E

This protocol addresses the different forms of waste you may generate during your research.

3.1. Unused or Expired Pure Ascleposide E

  • Step 1: Evaluation: If the compound is unopened, unexpired, and in its original packaging, consider offering it to other researchers in your institution. This aligns with the principle of waste minimization.[10]

  • Step 2: Containerization: If the material is expired or no longer needed, it must be disposed of as hazardous chemical waste. Keep the compound in its original, clearly labeled container.[7][10]

  • Step 3: Labeling: Affix a hazardous waste label provided by your EHS department to the container. Fill it out completely, listing "Ascleposide E" and its CAS number (325686-49-5).

  • Step 4: Storage: Store the container in a designated hazardous waste accumulation area within your laboratory, ensuring it is segregated from incompatible materials like strong acids, bases, or oxidizing agents.[8][11]

  • Step 5: Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8]

3.2. Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items like pipette tips, centrifuge tubes, gloves, and weighing paper that have come into direct contact with Ascleposide E.

  • Step 1: Gross Decontamination: Where feasible, rinse grossly contaminated items (e.g., glassware) with a suitable solvent (see Section 3.3) to remove the majority of the residue. This rinse solvent must then be collected as hazardous liquid waste.

  • Step 2: Segregation: Collect all solid waste contaminated with Ascleposide E in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[7]

  • Step 3: Labeling: Clearly label the container as "Solid Waste Contaminated with Ascleposide E (CAS: 325686-49-5)".

  • Step 4: Disposal: Once the container is full, seal it and manage it as hazardous waste through your EHS office. Do not dispose of this waste in the regular or biohazardous trash.[8]

3.3. Solutions Containing Ascleposide E

Aqueous or solvent-based solutions of Ascleposide E must be treated as hazardous liquid waste.

  • Step 1: Segregation: Collect all liquid waste containing Ascleposide E in a dedicated, shatter-resistant, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).[12]

    • Crucially: Do not mix organic solvent waste with aqueous waste.[10] Maintain separate waste streams.

  • Step 2: Labeling: Label the liquid waste container with a hazardous waste tag. List all constituents, including Ascleposide E and all solvents, with their approximate concentrations or percentages.

  • Step 3: Storage: Keep the waste container tightly sealed and stored in secondary containment (e.g., a chemical-resistant tray) to prevent spills.[7] Store in a well-ventilated area, away from ignition sources if flammable solvents are present.

  • Step 4: Disposal: Arrange for pickup through your EHS department. Under no circumstances should solutions containing Ascleposide E be poured down the drain. [8][10] This is illegal and environmentally irresponsible.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

Scenario Immediate Action
Personal Exposure (Skin) Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek prompt medical attention.[4][11]
Personal Exposure (Eyes) Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek prompt medical attention.[4][11]
Minor Spill (Solid) Alert colleagues. Wear appropriate PPE (lab coat, gloves, safety goggles). Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a designated waste container. Decontaminate the area with a suitable solvent and wash with soap and water.
Minor Spill (Liquid) Alert colleagues. Wear appropriate PPE. Contain the spill with absorbent pads or granules. Absorb the liquid and place the used materials into a sealed container for hazardous waste disposal.[12]
Major Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a large spill without proper training and equipment.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ascleposide E waste streams.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal Pathway Waste Ascleposide E Waste Generated IsSolid Solid or Liquid? Waste->IsSolid PureSolid Pure/Unused Solid IsSolid->PureSolid Solid ContaminatedSolid Contaminated PPE/Labware IsSolid->ContaminatedSolid Solid IsAqueous Aqueous or Organic Solvent? IsSolid->IsAqueous Liquid SolidContainer Label & Segregate: 'Solid Waste with Ascleposide E' PureSolid->SolidContainer ContaminatedSolid->SolidContainer EHS Store in Satellite Accumulation Area Contact EHS for Pickup SolidContainer->EHS AqueousContainer Label & Segregate: 'Aqueous Waste with Ascleposide E' IsAqueous->AqueousContainer Aqueous OrganicContainer Label & Segregate: 'Organic Waste with Ascleposide E' IsAqueous->OrganicContainer Organic AqueousContainer->EHS OrganicContainer->EHS

Caption: Decision workflow for segregating and disposing of Ascleposide E waste.

By adhering to these protocols, you ensure that your innovative research is conducted not only with scientific rigor but also with the utmost respect for safety and environmental responsibility. Always remember that local regulations and institutional policies are paramount. When in doubt, the most prudent action is always to contact your Environmental Health & Safety department.

References

  • Ascleposide E CAS No:325686-49-5 HPLC98% . pureonebio. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . oc-praktikum.de. [Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples . P2 InfoHouse. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

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